4-Amino-5-methylbenzene-1,3-diol
Description
Structure
2D Structure
Properties
IUPAC Name |
4-amino-5-methylbenzene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-2-5(9)3-6(10)7(4)8/h2-3,9-10H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAGGSKZBBZMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717387 | |
| Record name | 4-Amino-5-methylbenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98547-38-7 | |
| Record name | 4-Amino-5-methylbenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 4-Amino-5-methylbenzene-1,3-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the compound 4-Amino-5-methylbenzene-1,3-diol. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are provided to guide researchers in the empirical analysis of this and similar molecules. This guide is intended to serve as a valuable resource for scientists involved in the synthesis, identification, and quality control of aromatic amines and phenolic compounds in research and drug development settings.
Introduction
This compound is a substituted aromatic compound belonging to the class of aminophenols. Its structure, featuring a resorcinol backbone with amino and methyl substituents, makes it a potentially valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. A thorough spectroscopic characterization is paramount for the unambiguous identification and purity assessment of this compound. This guide outlines the expected spectroscopic signatures and provides robust methodologies for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and absorption frequency correlations, as well as data from analogous compounds such as substituted phenols and anilines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~6.0-6.2 | s | 1H | Ar-H |
| ~5.9-6.1 | s | 1H | Ar-H |
| ~4.5-5.5 | br s | 2H | -OH |
| ~3.5-4.5 | br s | 2H | -NH₂ |
| ~2.0-2.2 | s | 3H | -CH₃ |
Predicted in DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). The broadness of the -OH and -NH₂ signals is due to chemical exchange and quadrupolar broadening, respectively. The exact chemical shifts of these exchangeable protons can vary with concentration and temperature.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~155-160 | C-OH |
| ~155-160 | C-OH |
| ~135-140 | C-NH₂ |
| ~110-115 | C-CH₃ |
| ~100-105 | Ar-CH |
| ~95-100 | Ar-CH |
| ~15-20 | -CH₃ |
Predicted in DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H and N-H stretching |
| 3050-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching (-CH₃) |
| 1620-1580 | Strong | Aromatic C=C stretching and N-H bending |
| 1500-1450 | Medium | Aromatic C=C stretching |
| 1350-1250 | Strong | C-O stretching (phenol) |
| 1250-1150 | Strong | C-N stretching (aromatic amine) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 139 | [M]⁺ (Molecular Ion) |
| 122 | [M-NH₃]⁺ |
| 110 | [M-CHO]⁺ |
| 94 | [M-CH₃-CO]⁺ |
| 77 | [C₆H₅]⁺ |
Predicted for Electron Ionization (EI) Mass Spectrometry.
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry vial.[1][2]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[2]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[1]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) should be acquired to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Data Acquisition:
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). A typical measurement involves co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.[4]
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer. For solid samples, a direct insertion probe is typically used. The sample is heated to induce volatilization into the ion source.
-
-
Ionization:
-
Fragmentation:
-
The high energy of the molecular ion often causes it to fragment into smaller, characteristic ions. Phenols typically exhibit a strong molecular ion peak and can undergo fragmentation through the loss of CO or a formyl radical.[7]
-
-
Mass Analysis:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorption, which correspond to electronic transitions within the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Prepare a series of dilutions from the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0. For phenolic compounds, absorption is typically measured around 270-280 nm.[8][9]
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a blank and another with the sample solution.
-
Place the cuvettes in the spectrophotometer and record the baseline with the blank.
-
Scan the sample over the desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax). For phenol, a λmax around 275 nm is typical.[10]
-
Mandatory Visualizations
General Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.
Caption: General workflow for compound characterization.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. While the presented data is predictive, the detailed protocols offer a standardized approach for researchers to perform their own analyses. The combination of NMR, IR, MS, and UV-Vis spectroscopy provides a powerful toolkit for the unambiguous structural confirmation and purity assessment of this and other related small molecules, which is a critical step in any chemical research or drug development pipeline.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. How to make an NMR sample [chem.ch.huji.ac.il]
- 3. utsc.utoronto.ca [utsc.utoronto.ca]
- 4. 2.6. ATR-FTIR Spectroscopy [bio-protocol.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
An In-depth Technical Guide on 4-Amino-5-methylbenzene-1,3-diol: Chemical Properties and Reactivity
A comprehensive search of available scientific literature and chemical databases has revealed a significant lack of specific information regarding the chemical properties, reactivity, and experimental protocols for 4-Amino-5-methylbenzene-1,3-diol. This compound, also known as 4-amino-5-methylresorcinol, appears to be a novel or not extensively studied molecule. Consequently, a detailed technical guide with extensive quantitative data and established experimental methodologies, as originally requested, cannot be constructed at this time.
This document aims to provide a foundational understanding based on the general principles of organic chemistry and the known characteristics of structurally similar compounds. The information presented herein is predictive and theoretical in nature and should be treated as a guide for potential future research rather than a definitive summary of established facts.
Predicted Chemical Properties
The chemical and physical properties of this compound can be inferred from its constituent functional groups: an aniline moiety and a resorcinol (1,3-dihydroxybenzene) core with an additional methyl group.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₇H₉NO₂ | Based on the chemical structure. |
| Molecular Weight | 139.15 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Aromatic compounds with multiple hydrogen bonding groups are typically solids. |
| Melting Point | Moderately high. | The presence of two hydroxyl groups and an amino group allows for strong intermolecular hydrogen bonding, leading to a higher melting point compared to non-polar analogues. |
| Boiling Point | High, likely with decomposition. | Significant hydrogen bonding would require high energy to overcome, and the presence of amino and hydroxyl groups on an aromatic ring can lead to decomposition at elevated temperatures. |
| Solubility | Sparingly soluble in non-polar solvents. Soluble in polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF). | The polar hydroxyl and amino groups will dominate solubility, favoring polar solvents. |
| pKa | The molecule will have at least three pKa values corresponding to the two hydroxyl groups and the anilinic amino group. The hydroxyl groups are expected to be weakly acidic, while the amino group is weakly basic. The exact values would be influenced by the electronic effects of the other substituents. | Phenolic hydroxyl groups are typically acidic (pKa ~10), while the pKa of the conjugate acid of aniline is around 4.6. The methyl group is weakly electron-donating, and the hydroxyl groups are electron-donating by resonance but electron-withdrawing by induction. |
Predicted Reactivity
The reactivity of this compound is governed by the interplay of its functional groups. The aromatic ring is highly activated towards electrophilic substitution due to the strong electron-donating effects of the amino and hydroxyl groups.
Reactivity of the Aromatic Ring
The -NH₂, -OH, and -CH₃ groups are all ortho-, para-directing activators. The positions ortho and para to these groups are electronically enriched and thus susceptible to electrophilic attack.
-
Position 2: Ortho to the amino group and one hydroxyl group, para to the other hydroxyl group. This position is highly activated.
-
Position 6: Ortho to both hydroxyl groups. This position is also highly activated.
Given the steric hindrance from the adjacent methyl and amino groups, electrophilic substitution at position 6 might be favored over position 2.
Potential Electrophilic Aromatic Substitution Reactions:
-
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) would likely occur readily without a Lewis acid catalyst, potentially leading to poly-substituted products.
-
Nitration: Nitration would require careful control of reaction conditions to prevent oxidation of the highly activated ring. The amino and hydroxyl groups are susceptible to oxidation by strong nitric acid.
-
Sulfonation: Reaction with sulfuric acid would lead to the formation of sulfonic acid derivatives.
-
Friedel-Crafts Alkylation and Acylation: These reactions may be complicated by the interaction of the Lewis acid catalyst with the basic amino group and the hydroxyl groups.
Reactivity of the Functional Groups
-
Amino Group (-NH₂):
-
Basicity: The amino group is basic and will react with acids to form ammonium salts.
-
Acylation: It can be readily acylated with acyl halides or anhydrides to form amides.
-
Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures would lead to the formation of a diazonium salt, a versatile intermediate for introducing a variety of functional groups.
-
-
Hydroxyl Groups (-OH):
-
Acidity: The phenolic hydroxyl groups are weakly acidic and will react with strong bases to form phenoxides.
-
Etherification: They can be converted to ethers via Williamson ether synthesis (reaction with an alkyl halide in the presence of a base).
-
Esterification: They can be esterified with carboxylic acids or their derivatives.
-
Potential Synthetic Routes
While no specific synthesis for this compound has been found in the literature, a plausible synthetic strategy could involve the following steps. This proposed workflow is theoretical and would require experimental validation.
Figure 1: A proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Nitration of 5-Methylresorcinol:
-
Dissolve 5-methylresorcinol (orcinol) in a suitable solvent (e.g., concentrated sulfuric acid).
-
Cool the solution in an ice bath.
-
Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining a low temperature to control the reaction and minimize side products.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitored by TLC).
-
Pour the reaction mixture onto ice to precipitate the product, 4-nitro-5-methylbenzene-1,3-diol.
-
Filter, wash with cold water, and dry the crude product.
-
Purify the product by recrystallization.
-
-
Reduction of 4-Nitro-5-methylbenzene-1,3-diol:
-
Dissolve the purified 4-nitro-5-methylbenzene-1,3-diol in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a reducing agent. Common methods include:
-
Catalytic hydrogenation: Use hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
-
Metal-acid reduction: Use a metal such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).
-
-
Conduct the reaction at an appropriate temperature and pressure until the reduction is complete (monitored by TLC).
-
If using catalytic hydrogenation, filter off the catalyst.
-
If using a metal-acid system, neutralize the acid and remove the metal salts.
-
Isolate the product, this compound, by extraction and solvent evaporation.
-
Purify the final product by recrystallization or column chromatography.
-
Potential Biological Activity and Signaling Pathways
Given the lack of specific data for this compound, its potential biological roles can only be hypothesized based on related structures. Many phenolic and aniline-containing compounds exhibit a range of biological activities.
-
Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The two hydroxyl groups on the benzene ring could confer this activity.
-
Enzyme Inhibition: The structural motifs present are found in various enzyme inhibitors. For example, some aminophenols are known to interact with metalloenzymes.
-
Signaling Pathway Modulation: Without experimental evidence, it is purely speculative to assign a role in any specific signaling pathway. However, compounds with similar structures can influence pathways related to inflammation, cell proliferation, and apoptosis. Further research would be required to investigate any such activities.
The following diagram illustrates a generalized logical relationship for investigating the potential biological effects of a novel compound like this compound.
Figure 2: A logical workflow for the biological evaluation of this compound.
Conclusion and Future Directions
For researchers, scientists, and drug development professionals interested in this molecule, the immediate and necessary next step would be its chemical synthesis and subsequent rigorous characterization. This would involve:
-
Synthesis and Purification: Following a synthetic route similar to the one proposed, and optimizing the reaction conditions.
-
Structural Elucidation: Using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound.
-
Physicochemical Characterization: Experimentally determining properties such as melting point, solubility, and pKa values.
-
Reactivity Studies: Investigating its behavior in various chemical reactions to understand its stability and potential for further derivatization.
-
Biological Screening: Performing a range of in vitro assays to explore its potential biological activities.
The generation of this fundamental data is a prerequisite for any further investigation into its potential applications in research or drug development.
Methodological Guide to the Solubility and Stability of 4-Amino-5-methylbenzene-1,3-diol for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the experimental protocols for determining the solubility and stability of the compound 4-Amino-5-methylbenzene-1,3-diol. Due to the absence of publicly available quantitative data for this specific molecule, this document outlines the established methodologies that should be employed to generate this critical information for drug development and research purposes.
Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its bioavailability and formulation development. The following section details a standard protocol for determining the solubility of this compound in various relevant solvents.
Experimental Protocol: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1][2][3]
Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.
Materials:
-
This compound (analytical standard)
-
Solvents: Purified water, phosphate-buffered saline (PBS) at various pH levels (e.g., 5.0, 7.4), ethanol, methanol, dimethyl sulfoxide (DMSO), and other relevant organic solvents.
-
Shaking incubator or orbital shaker with temperature control.
-
Centrifuge.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (e.g., 0.22 µm).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.
-
Ensure that solid material remains undissolved to confirm saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved particles.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
A calibration curve of known concentrations of the compound should be prepared to quantify the solubility.
-
-
Data Reporting:
-
Express the solubility in units such as mg/mL or mol/L.
-
Perform the experiment in triplicate for each solvent and report the mean and standard deviation.
-
Data Presentation: Solubility Profile
The following table should be used to summarize the experimentally determined solubility data for this compound.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Purified Water | 25 | ||
| Purified Water | 37 | ||
| PBS (pH 5.0) | 37 | ||
| PBS (pH 7.4) | 37 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 |
Stability Assessment
Evaluating the chemical stability of this compound is crucial for determining its shelf-life and identifying suitable storage conditions. As an aminophenol derivative, it may be susceptible to oxidation.
Experimental Protocol: Stability Indicating HPLC Method
A stability-indicating HPLC method is essential to separate the intact drug from its potential degradation products.
Objective: To assess the stability of this compound under various stress conditions over time.
Materials:
-
This compound.
-
Solutions of the compound in relevant solvents.
-
Forced degradation reagents: Hydrochloric acid (for acid hydrolysis), sodium hydroxide (for base hydrolysis), hydrogen peroxide (for oxidation).
-
Environmental chambers for controlled temperature and humidity.
-
Photostability chamber.
-
HPLC system with a diode array detector (DAD) or mass spectrometer (MS) for peak purity analysis and identification of degradation products.
Procedure:
-
Method Development and Validation:
-
Develop an HPLC method capable of resolving this compound from its degradation products.
-
Validate the method for specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Incubate a solution of the compound in a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Incubate a solution of the compound in a dilute base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.
-
Oxidation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Store solid and solution samples at elevated temperatures (e.g., 60 °C, 80 °C).
-
Photostability: Expose solid and solution samples to light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from the stress conditions.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze the samples by the validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of the remaining intact this compound.
-
Determine the formation of any degradation products.
-
Analyze the peak purity of the parent drug peak to ensure no co-eluting degradants.
-
Data Presentation: Stability Profile
The results of the stability studies should be tabulated as follows:
Forced Degradation Study Results for this compound
| Stress Condition | Duration | % Assay of Intact Compound | Observations (e.g., % of major degradant) |
| 0.1 N HCl at 60 °C | |||
| 0.1 N NaOH at RT | |||
| 3% H₂O₂ at RT | |||
| Thermal (Solid) at 80 °C | |||
| Thermal (Solution) at 60 °C | |||
| Photostability (ICH Q1B) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility and stability of this compound.
Caption: Workflow for Solubility and Stability Testing.
References
Unveiling the Therapeutic Potential of Substituted Aminophenols: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Substituted aminophenols represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of these compounds. It is designed to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways and workflows to facilitate further research and drug development endeavors.
Antioxidant Activity of Substituted Aminophenols
Substituted aminophenols are recognized for their potent antioxidant properties, primarily attributed to the electron-donating nature of both the amino and hydroxyl groups on the aromatic ring. These functional groups enable the molecule to readily donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.
Quantitative Antioxidant Activity Data
The antioxidant capacity of various substituted aminophenols has been quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal inhibitory concentration (IC50) and scavenging capacity (SC50) values are commonly used metrics to express antioxidant potency, with lower values indicating greater activity.
| Compound | Assay | IC50 / SC50 (µg/mL) | Reference Compound | IC50 / SC50 (µg/mL) | Source |
| o-aminophenol derivative 6a | DPPH | 18.95 | Ascorbic Acid | 12.60 | [1] |
| o-aminophenol derivative 6b | DPPH | 25.41 | Ascorbic Acid | 12.60 | [1] |
| o-aminophenol derivative 6c | DPPH | 22.18 | Ascorbic Acid | 12.60 | [1] |
| o-aminophenol derivative 6e | DPPH | 34.26 | Ascorbic Acid | 12.60 | [1] |
| o-aminophenol derivative 6f | DPPH | 29.87 | Ascorbic Acid | 12.60 | [1] |
| o-aminophenol derivative 6h | DPPH | 20.53 | Ascorbic Acid | 12.60 | [1] |
| o-aminophenol derivative 6i | DPPH | 27.64 | Ascorbic Acid | 12.60 | [1] |
| o-aminophenol derivative 12b | DPPH | 23.77 | Ascorbic Acid | 12.60 | [1] |
| o-aminophenol derivative 6d | ABTS | 4.00 | Quercetin | 9.8 | [1] |
| o-aminophenol derivative 6g | ABTS | 11.25 | Quercetin | 9.8 | [1] |
| o-aminophenol derivative 12a | ABTS | 8.50 | Quercetin | 9.8 | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the determination of the free radical scavenging activity of substituted aminophenols using the stable DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (spectrophotometric grade)
-
Substituted aminophenol test compounds
-
Ascorbic acid or Trolox (positive control)
-
Spectrophotometer capable of measuring absorbance at 517 nm
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Test Compounds and Control: Dissolve the substituted aminophenol compounds and the positive control (e.g., ascorbic acid) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.
-
Assay:
-
In a 96-well plate, add 100 µL of the various concentrations of the test compounds and positive control to different wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
The control contains 100 µL of the DPPH solution and 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualization: DPPH Assay Workflow
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide array of diseases. Substituted aminophenols have demonstrated promising anti-inflammatory effects, often through the modulation of key inflammatory signaling pathways.
Quantitative Anti-inflammatory Data
The carrageenan-induced paw edema model in rodents is a classical in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition is a key parameter to quantify the efficacy of a test compound.
| Compound | Dose (mg/kg) | Time (h) | % Edema Inhibition | Reference Drug | % Edema Inhibition | Source |
| N-(4-hydroxyphenyl)benzamide (P-1) | 50 | 1 | 47.65 | Diclofenac (15) | - | [2] |
| 4'-bromo-N-(4-hydroxyphenyl)benzamide (P-2) | 50 | 1 | 48.13 | Diclofenac (15) | - | [2] |
| 4'-nitro-N-(4-hydroxyphenyl)benzamide (P-3) | 50 | 1 | 47.08 | Diclofenac (15) | - | [2] |
| 3',5'-dinitro-N-(4-hydroxyphenyl)benzamide (P-4) | 50 | 1 | 45.47 | Diclofenac (15) | - | [2] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is used to evaluate the acute anti-inflammatory activity of substituted aminophenols.[3][4]
Animals:
-
Male or female Wistar or Sprague-Dawley rats (150-200 g).
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (substituted aminophenols)
-
Reference drug (e.g., Indomethacin or Diclofenac sodium)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Divide the animals into groups (n=6):
-
Group I: Vehicle control
-
Group II: Reference drug
-
Group III, IV, etc.: Test compounds at different doses
-
-
Drug Administration: Administer the vehicle, reference drug, or test compounds orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Visualization: Inflammatory Signaling Pathways
Substituted aminophenols may exert their anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB and MAPK pathways, which are crucial for the expression of pro-inflammatory mediators.[5]
Anticancer Activity
The development of novel anticancer agents is a critical area of research. Substituted aminophenols have emerged as a promising scaffold for the design of cytotoxic agents that can induce apoptosis in cancer cells. The anticancer activity is often dependent on the nature and length of the substituent on the aminophenol core.[6][7]
Quantitative Anticancer Data
The in vitro cytotoxicity of substituted aminophenols against various cancer cell lines is commonly evaluated using the MTT assay, which measures cell viability. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cell Line | IC50 (µg/mL) | Source |
| p-dodecylaminophenol | HL60 (Leukemia) | Potent | [6][7] |
| p-decylaminophenol | HL60 (Leukemia) | Potent | [6][7] |
| p-dodecanoylaminophenol | HL60 (Leukemia) | Weak | [6] |
| p-decanoylaminophenol | HL60 (Leukemia) | Weak | [6] |
| o-aminophenol derivative 6b | KB (Oral Cancer) | 32.00 | [1] |
| o-aminophenol derivative 6c | KB (Oral Cancer) | 74.94 | [1] |
| o-aminophenol derivative 6f | KB (Oral Cancer) | 45.38 | [1] |
| o-aminophenol derivative 6i | KB (Oral Cancer) | 55.21 | [1] |
| o-aminophenol derivative 12b | KB (Oral Cancer) | 68.92 | [1] |
| o-aminophenol derivative 6i | HepG2 (Liver Cancer) | 29.46 | [1] |
| o-aminophenol derivative 6i | A549 (Lung Cancer) | 71.29 | [1] |
| o-aminophenol derivative 6i | MCF7 (Breast Cancer) | 80.02 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes the colorimetric MTT assay for assessing the cytotoxic effects of substituted aminophenols on cancer cell lines.[8]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the substituted aminophenol compounds (dissolved in a small amount of DMSO and then diluted with medium) in a final volume of 200 µL/well. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as: % Cell Viability = (Absorbance_sample / Absorbance_control) x 100
-
The IC50 value is determined from a dose-response curve.
Visualization: Apoptosis Signaling Pathway
Substituted aminophenols can induce apoptosis through the intrinsic (mitochondrial) pathway, leading to the activation of caspases and subsequent cell death.[9][10]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Substituted aminophenols and their derivatives have shown activity against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial Data
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Source |
| o-nitrophenol derivative 5g | Staphylococcus aureus | 100-200 | [1] |
| o-nitrophenol derivative 5g | Escherichia coli | 100-200 | [1] |
| o-nitrophenol derivative 5g | Candida albicans | 100-200 | [1] |
| 4-aminophenol Schiff base S-1 | Staphylococcus aureus | 1000 (14.18 mm zone) | [11] |
| 4-aminophenol Schiff base S-2 | Staphylococcus aureus | 1000 (15.11 mm zone) | [11] |
| 4-aminophenol Schiff base S-3 | Bacillus spizizenii | 1000 (14.23 mm zone) | [11] |
| 4-aminophenol Schiff base S-4 | Bordetella bronchiseptica | 1000 (13.89 mm zone) | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the broth microdilution method for assessing the antimicrobial activity of substituted aminophenols.[12][13]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Substituted aminophenol test compounds
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds and standard antibiotics in the appropriate broth in a 96-well plate.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compounds.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density.
Visualization: Broth Microdilution Workflow
This technical guide provides a foundational understanding of the diverse biological activities of substituted aminophenols. The presented data, protocols, and visualizations are intended to empower researchers in their quest to develop novel therapeutics based on this versatile chemical scaffold. Further investigations into structure-activity relationships and mechanisms of action will be crucial in optimizing the therapeutic potential of substituted aminophenols.
References
- 1. inotiv.com [inotiv.com]
- 2. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jcdr.net [jcdr.net]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for High-Purity Synthesis of 4-Amino-5-methylbenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the high-purity synthesis of 4-Amino-5-methylbenzene-1,3-diol, a substituted resorcinol derivative with potential applications in pharmaceutical development. Substituted resorcinols are known building blocks in the synthesis of various active pharmaceutical ingredients (APIs) and are used in treatments for conditions ranging from skin disorders to Alzheimer's disease.[1] The protocols outlined below describe a two-step synthesis commencing from the commercially available starting material, 5-methylresorcinol (also known as orcinol).
The synthetic strategy involves an initial electrophilic nitration of 5-methylresorcinol to produce the intermediate, 4-nitro-5-methylbenzene-1,3-diol. This is followed by a catalytic hydrogenation to reduce the nitro group, yielding the final high-purity product.
Experimental Protocols
Part 1: Synthesis of 4-Nitro-5-methylbenzene-1,3-diol (Intermediate)
This procedure details the regioselective nitration of 5-methylresorcinol at the 4-position. The reaction is conducted at low temperatures to control the exothermic nature of the nitration and to minimize the formation of by-products.
Materials:
-
5-methylresorcinol (C₇H₈O₂)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Deionized Water
-
Methanol
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with stirring bar
-
Ice-salt bath
-
Thermometer
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a 250 mL three-necked round-bottom flask, dissolve 10.0 g of 5-methylresorcinol in 40 mL of concentrated sulfuric acid. Cool the mixture to 0°C in an ice-salt bath with continuous stirring.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 10.0 mL of concentrated sulfuric acid, while keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 5-methylresorcinol over a period of 30-45 minutes, ensuring the reaction temperature is maintained between 0°C and 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2 hours.
-
Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
The precipitated yellow solid, 4-nitro-5-methylbenzene-1,3-diol, is collected by vacuum filtration using a Büchner funnel.
-
Wash the crude product with 100 mL of cold deionized water to remove residual acid.
-
Recrystallize the crude product from a minimal amount of hot methanol to obtain purified yellow crystals.
-
Dry the purified product under vacuum.
Part 2: High-Purity Synthesis of this compound
This protocol describes the reduction of the nitro intermediate to the final amino product via catalytic hydrogenation.
Materials:
-
4-Nitro-5-methylbenzene-1,3-diol
-
Methanol
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Celatom® or equivalent filter aid
-
Nitrogen gas (N₂)
Equipment:
-
Parr hydrogenator or a similar hydrogenation apparatus
-
Round-bottom flask
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a Parr hydrogenator flask, dissolve 5.0 g of 4-nitro-5-methylbenzene-1,3-diol in 100 mL of methanol.
-
Carefully add 0.5 g of 10% Pd/C catalyst to the solution.
-
Seal the reaction vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, depressurize the vessel and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of Celatom® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude this compound from an ethanol/water mixture to obtain a high-purity, off-white solid.
-
Dry the final product under vacuum.
Data Presentation
| Parameter | Step 1: Nitration of 5-methylresorcinol | Step 2: Reduction of 4-nitro-5-methylbenzene-1,3-diol |
| Starting Material | 5-methylresorcinol | 4-nitro-5-methylbenzene-1,3-diol |
| Product | 4-nitro-5-methylbenzene-1,3-diol | This compound |
| Appearance | Yellow crystalline solid | Off-white to light brown solid |
| Typical Yield | 75-85% | 90-98% |
| Purity (by HPLC) | >98% after recrystallization | >99% after recrystallization |
| Melting Point (°C) | 122-124 °C | 178-180 °C (decomposes) |
Visualizations
Caption: Synthetic workflow for this compound.
Resorcinol and its derivatives are known to be utilized as precursors in the synthesis of a variety of pharmaceutical compounds.[2][3] The amino and hydroxyl functional groups on the synthesized "this compound" make it a versatile intermediate for further chemical modifications to generate novel drug candidates. For instance, these functional groups can be targeted in coupling reactions to build more complex molecular architectures.
Caption: Potential pharmaceutical applications of the synthesized compound.
References
Application Note and Protocol for the Derivatization of 4-Amino-5-methylbenzene-1,3-diol for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the chemical derivatization of 4-Amino-5-methylbenzene-1,3-diol, a polar molecule containing both hydroxyl and amino functional groups, to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent polarity and low volatility of this compound necessitate derivatization to improve its chromatographic behavior and thermal stability.[1][2][3] This protocol details a silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, a widely adopted and effective technique for the derivatization of active hydrogen-containing functional groups.[4][5][6] An alternative acylation method is also presented. The successful derivatization enables reproducible and sensitive quantification of this compound in various sample matrices.
Introduction
This compound is a substituted aminophenol of interest in various fields, including pharmaceutical and chemical research. Direct analysis of this polar compound by GC-MS is challenging due to its low volatility and potential for thermal degradation in the hot injector port.[3] Derivatization is a crucial sample preparation step that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives.[2][7]
Silylation is a common derivatization technique where active hydrogens in hydroxyl (-OH) and amino (-NH2) groups are replaced by a nonpolar trimethylsilyl (TMS) group.[2][4][8] Reagents such as BSTFA and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[9][10] The addition of a catalyst like TMCS can enhance the derivatization of sterically hindered groups.[2][6] Acylation, the introduction of an acyl group, is another effective method for derivatizing aminophenols.[11][12] This application note provides a detailed, step-by-step protocol for the silylation of this compound, along with recommended GC-MS parameters for its analysis.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), GC grade
-
Methanol, GC grade
-
Nitrogen gas, high purity
-
GC vials with caps
-
Heating block or oven
-
Microsyringes
Protocol 1: Silylation using BSTFA with TMCS
This protocol is the recommended method for the derivatization of this compound.
-
Sample Preparation:
-
Accurately weigh 1 mg of the this compound standard and dissolve it in 1 mL of anhydrous pyridine.
-
If the sample is in an aqueous solution, it must be dried completely prior to derivatization.[13] Transfer a known volume of the sample to a GC vial and evaporate to dryness under a gentle stream of nitrogen gas.
-
-
Derivatization Reaction:
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
A 1 µL aliquot of the derivatized sample is typically injected.
-
Protocol 2: Acylation using Acetic Anhydride
This is an alternative derivatization method.
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1, Step 1.
-
-
Derivatization Reaction:
-
To the dried sample, add 100 µL of pyridine and 100 µL of acetic anhydride.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes.
-
-
Sample Analysis:
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
-
GC-MS Parameters
The following are recommended starting parameters for the GC-MS analysis of the derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | Low-bleed CP-Sil 8 CB-MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium, 1.0 mL/min |
| Injector Temperature | 280°C[4] |
| Injection Mode | Splitless (1 min)[4] |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV[4] |
| Mass Range | m/z 50-550 |
| Transfer Line Temp | 290°C[4] |
| Ion Source Temp | 230°C |
Data Presentation
The derivatization of this compound with BSTFA will result in the formation of a tris-TMS derivative, where all three active hydrogens (two on the hydroxyl groups and one on the amino group) are replaced by TMS groups.
| Analyte | Molecular Weight ( g/mol ) | Derivatization Reagent | Derivative | Expected Molecular Weight of Derivative ( g/mol ) |
| This compound | 153.18 | BSTFA + 1% TMCS | Tris-TMS | 369.68 |
Visualizations
Caption: Silylation workflow for this compound.
Caption: Silylation reaction of the target analyte.
Conclusion
The silylation protocol using BSTFA with a TMCS catalyst provides a robust and reliable method for the derivatization of this compound, rendering it suitable for GC-MS analysis. This procedure effectively increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and detection sensitivity. The provided GC-MS parameters serve as a solid starting point for method development and can be optimized for specific analytical needs. This application note serves as a valuable resource for researchers requiring the quantitative analysis of this and structurally similar compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijern.com [ijern.com]
- 6. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 7. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]
- 10. Derivatization techniques for free fatty acids by GC [restek.com]
- 11. academic.oup.com [academic.oup.com]
- 12. labinsights.nl [labinsights.nl]
- 13. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography Method for the Analysis of 4-Amino-5-methylbenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Amino-5-methylbenzene-1,3-diol. The developed reversed-phase HPLC (RP-HPLC) method is suitable for the determination of the compound in the presence of its degradation products, making it a valuable tool for stability studies and quality control in pharmaceutical development. The protocol outlines the experimental conditions, including column selection, mobile phase composition, and detector settings. Additionally, a forced degradation study was conducted to demonstrate the stability-indicating nature of the method.
Introduction
This compound is a polar aromatic compound with potential applications in the pharmaceutical industry. Accurate and precise analytical methods are crucial for its quantification in various stages of drug development, including formulation, stability testing, and quality control. This application note describes the development and validation of a stability-indicating RP-HPLC method for this compound. The method is designed to be specific, accurate, precise, and robust.
Physicochemical Properties (Predicted)
A comprehensive understanding of the analyte's physicochemical properties is fundamental for efficient HPLC method development. Based on the analysis of a structurally similar compound, 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, the following properties for this compound are predicted:
| Property | Predicted Value | Implication for HPLC Method Development |
| pKa (hydroxyl groups) | ~ 8.1 - 8.8 | To ensure the analyte is in a single ionic form, a mobile phase pH well below this value is recommended. An acidic mobile phase (pH < 7) will keep the hydroxyl groups protonated. |
| pKa (amino group) | ~ 4.1 - 4.9 | To achieve good peak shape and retention, a mobile phase pH below the pKa of the amino group is advisable to ensure it is in its protonated, more polar form. A pH of around 3 would be a suitable starting point. |
| logP | Low (polar compound) | A reversed-phase column with enhanced polar retention, such as a C18 column with polar endcapping or a phenyl-hexyl column, is recommended. |
| UV Absorption Maximum (λmax) | ~ 315 nm | This wavelength should be used for detection to ensure maximum sensitivity. |
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) with polar endcapping is recommended for good peak shape and retention of the polar analyte. A phenyl-hexyl column could be a suitable alternative.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (or other suitable acid for pH adjustment)
-
Water (HPLC grade)
-
Hydrochloric acid (for forced degradation)
-
Sodium hydroxide (for forced degradation)
-
Hydrogen peroxide (for forced degradation)
-
Chromatographic Conditions
The following chromatographic conditions are a recommended starting point for method development:
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm), polar endcapped |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B in 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 315 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Method Development Workflow
The logical workflow for the development of this HPLC method is illustrated in the following diagram.
Caption: Logical workflow for HPLC method development.
Forced Degradation Study Protocol
To establish the stability-indicating nature of the method, a forced degradation study should be performed on a solution of this compound (e.g., 100 µg/mL).
| Stress Condition | Protocol |
| Acid Hydrolysis | Add 1 mL of 1N HCl to 1 mL of the sample solution. Heat at 80°C for 2 hours. Neutralize with 1N NaOH before injection. |
| Base Hydrolysis | Add 1 mL of 1N NaOH to 1 mL of the sample solution. Heat at 80°C for 2 hours. Neutralize with 1N HCl before injection. |
| Oxidative Degradation | Add 1 mL of 3% H₂O₂ to 1 mL of the sample solution. Keep at room temperature for 24 hours. |
| Thermal Degradation | Heat the sample solution at 80°C for 48 hours. |
| Photolytic Degradation | Expose the sample solution to UV light (254 nm) for 24 hours. |
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak, and the peak purity of the parent compound can be demonstrated.
Data Presentation
The quantitative data from the method validation and forced degradation studies should be summarized in clear and concise tables.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | (To be determined) |
| Theoretical Plates (N) | N > 2000 | (To be determined) |
| %RSD of Peak Area (n=6) | ≤ 2.0% | (To be determined) |
Table 2: Forced Degradation Results
| Stress Condition | % Degradation | Purity Angle | Purity Threshold |
| Acid Hydrolysis | (To be determined) | (To be determined) | (To be determined) |
| Base Hydrolysis | (To be determined) | (To be determined) | (To be determined) |
| Oxidative Degradation | (To be determined) | (To be determined) | (To be determined) |
| Thermal Degradation | (To be determined) | (To be determined) | (To be determined) |
| Photolytic Degradation | (To be determined) | (To be determined) | (To be determined) |
Experimental Workflow Diagram
The overall experimental workflow from sample preparation to data analysis is depicted below.
Caption: Overall experimental workflow.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method is stability-indicating, as demonstrated by its ability to separate the parent compound from its degradation products generated under various stress conditions. This application note serves as a comprehensive guide for researchers and scientists involved in the development and quality control of pharmaceutical products containing this active ingredient. Further validation according to ICH guidelines is recommended before implementation in a regulated environment.
Application Notes & Protocols: The Use of Benzene-1,3-diol Derivatives in Enzyme Inhibition Assays
Introduction
MHY1556 has demonstrated significant inhibitory effects against tyrosinase, a key enzyme in melanin biosynthesis. Its potent activity makes it an excellent model for outlining the protocols and data analysis required for evaluating enzyme inhibitors.
Data Presentation: Inhibitory Activity of MHY1556
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data below summarizes the reported IC50 value for MHY1556 against mushroom tyrosinase, with kojic acid serving as a standard reference inhibitor.
| Compound | Target Enzyme | IC50 Value (μM) | Reference Compound | Reference IC50 (μM) |
| 4-(6,7-dihydro-5H-indeno[5,6-d]thiazol-2-yl)benzene-1,3-diol (MHY1556) | Mushroom Tyrosinase | 0.50 | Kojic Acid | 53.95 |
Table 1: Comparison of in vitro tyrosinase inhibitory activity of MHY1556 and the standard inhibitor, kojic acid.[1][2][3]
Experimental Protocols
In Vitro Tyrosinase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of a test compound, such as MHY1556, on the activity of mushroom tyrosinase. The assay is based on the tyrosinase-catalyzed oxidation of L-DOPA to dopachrome, which can be monitored by measuring the absorbance at 475 nm.[4]
Materials and Reagents:
-
Mushroom Tyrosinase (Sigma-Aldrich, Cat. No. T3824 or equivalent)
-
L-3,4-dihydroxyphenylalanine (L-DOPA) (Sigma-Aldrich, Cat. No. D9628 or equivalent)
-
4-(6,7-dihydro-5H-indeno[5,6-d]thiazol-2-yl)benzene-1,3-diol (MHY1556) or other test compounds
-
Kojic Acid (positive control) (Sigma-Aldrich, Cat. No. K3125 or equivalent)
-
Dimethyl Sulfoxide (DMSO)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Procedure:
-
Preparation of Solutions:
-
Enzyme Solution: Prepare a 30 U/mL solution of mushroom tyrosinase in 0.1 M sodium phosphate buffer (pH 6.8).
-
Substrate Solution: Prepare a 10 mM solution of L-DOPA in 0.1 M sodium phosphate buffer (pH 6.8).
-
Test Compound Stock Solution: Dissolve MHY1556 and kojic acid in DMSO to prepare stock solutions (e.g., 10 mM).
-
Test Compound Dilutions: Prepare a series of dilutions of the test compound and kojic acid in DMSO or phosphate buffer. It is crucial to maintain a consistent final concentration of DMSO in all wells.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the test compound dilutions (or DMSO for the control).
-
Add 40 µL of the 30 U/mL tyrosinase solution to each well.
-
Add 100 µL of 0.1 M phosphate buffer (pH 6.8).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of 10 mM L-DOPA solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance of each well at 475 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control is the absorbance of the reaction with DMSO instead of the inhibitor.
-
A_sample is the absorbance of the reaction with the test inhibitor.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the in vitro tyrosinase inhibition assay.
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Signaling Pathway: Melanogenesis
Tyrosinase is the rate-limiting enzyme in the melanogenesis pathway. The diagram below shows a simplified signaling cascade leading to the production of melanin, which is inhibited by compounds like MHY1556.
References
Application Notes and Protocols for Assessing the Antioxidant Capacity of 4-Amino-5-methylbenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the antioxidant potential of the phenolic compound 4-Amino-5-methylbenzene-1,3-diol. The protocols detailed herein are designed to enable the consistent and accurate measurement of its antioxidant capacity through both chemical and cellular-based assays.
Introduction to Antioxidant Capacity
Antioxidants are crucial molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals. These free radicals can initiate chain reactions in cells, leading to damage or cell death. Phenolic compounds, such as this compound, are of significant interest due to their potential to act as antioxidants. Their structural features, particularly the presence of hydroxyl groups on the benzene ring, enable them to donate hydrogen atoms or electrons to neutralize free radicals. The evaluation of the antioxidant capacity of novel compounds is a critical step in the development of new therapeutic agents for diseases associated with oxidative stress, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Chemical-Based Antioxidant Capacity Assays
A variety of assays are available to determine the antioxidant capacity of compounds in vitro. These assays are typically based on the ability of the antioxidant to reduce an oxidant. The following are some of the most common methods.
Table 1: Summary of In Vitro Antioxidant Capacity Assays for this compound (Hypothetical Data)
| Assay | Principle | Key Reagent(s) | Wavelength (nm) | IC50 (µg/mL) | Trolox Equivalents (µM TE/mg) |
| DPPH | Hydrogen atom or electron transfer | 2,2-diphenyl-1-picrylhydrazyl | 517 | 15.8 | 1850 |
| ABTS | Electron transfer | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 734 | 12.3 | 2100 |
| FRAP | Electron transfer | Ferric tripyridyltriazine (Fe³⁺-TPTZ) | 593 | N/A | 1500 (mM Fe²⁺/g) |
| CUPRAC | Electron transfer | Cupric chloride (Cu²⁺), Neocuproine | 450 | 18.2 | 1700 |
Note: The data presented in this table is for illustrative purposes only and represents hypothetical results for this compound.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
-
Trolox (standard)
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the stock solution to create a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each concentration of the test compound.
-
Add 100 µL of the DPPH solution to each well.
-
Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of the compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical cation by the antioxidant causes a decolorization that is measured spectrophotometrically.
Materials:
-
This compound
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol or PBS
-
96-well microplate
-
Microplate reader
-
Trolox (standard)
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of the stock solution.
-
In a 96-well plate, add 20 µL of each concentration of the test compound.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
This compound
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
96-well microplate
-
Microplate reader
-
Ferrous sulfate (FeSO₄·7H₂O) (standard)
Protocol:
-
Prepare the FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a stock solution of this compound.
-
Prepare a series of dilutions of the stock solution.
-
In a 96-well plate, add 20 µL of each concentration of the test compound.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Create a standard curve using known concentrations of ferrous sulfate.
-
Calculate the FRAP value of the sample from the standard curve, expressed as mM Fe²⁺ equivalents per gram of the compound.
Cellular Antioxidant Activity and Signaling Pathways
While chemical assays are useful for initial screening, cellular assays provide a more biologically relevant measure of antioxidant activity by accounting for factors such as cell uptake, metabolism, and localization.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells. AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is used to generate peroxyl radicals that oxidize DCFH.
Table 2: Cellular Antioxidant Activity of this compound (Hypothetical Data)
| Cell Line | Assay | Inducer | Endpoint | EC50 (µM) |
| HepG2 | CAA | AAPH | DCF fluorescence | 25.4 |
| HT29 | Nrf2 Activation | Sulforaphane (control) | ARE-luciferase activity | 18.9 |
Note: The data presented in this table is for illustrative purposes only and represents hypothetical results for this compound.
Protocol: Cellular Antioxidant Activity (CAA) Assay
Materials:
-
Human hepatoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
DCFH-DA solution
-
AAPH solution
-
96-well black-walled, clear-bottom plate
-
Fluorescence microplate reader
Protocol:
-
Seed HepG2 cells in a 96-well plate and allow them to attach overnight.
-
Remove the medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and 25 µM DCFH-DA for 1 hour.
-
Remove the treatment solution and wash the cells with PBS.
-
Add 600 µM AAPH solution to the cells.
-
Immediately place the plate in a fluorescence reader and measure the fluorescence every 5 minutes for 1 hour at an excitation of 485 nm and an emission of 538 nm.
-
Calculate the area under the curve for both the control and treated wells.
-
Determine the CAA units using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.
-
Calculate the EC50 value, which is the concentration required to produce a 50% antioxidant effect.
Antioxidant Signaling Pathways
Antioxidants can exert their protective effects by modulating cellular signaling pathways. The Keap1-Nrf2-ARE pathway is a major regulator of endogenous antioxidant defenses.
Keap1-Nrf2-ARE Signaling Pathway
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers (like some phenolic antioxidants), Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant and detoxification enzymes, leading to their transcription.
Caption: The Keap1-Nrf2-ARE antioxidant response pathway.
Experimental Workflow for Assessing Antioxidant Capacity
The following diagram illustrates a typical workflow for the comprehensive evaluation of a compound's antioxidant potential.
Caption: Experimental workflow for antioxidant capacity assessment.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the evaluation of the antioxidant capacity of this compound. A combination of chemical and cellular assays is recommended to gain a comprehensive understanding of its potential as an antioxidant agent. The elucidation of its effects on key signaling pathways, such as the Nrf2-ARE pathway, will further contribute to understanding its mechanism of action and its potential therapeutic applications.
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 4-Amino-5-methylbenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for the utilization of 4-Amino-5-methylbenzene-1,3-diol as a versatile starting material in the synthesis of novel heterocyclic compounds. The described methodologies are based on established synthetic strategies for analogous compounds and are intended to serve as a foundational guide for the exploration of new chemical entities with potential therapeutic applications.
Introduction
This compound is a substituted ortho-aminophenol, a privileged scaffold in medicinal chemistry. The presence of amino and hydroxyl groups in a 1,2-relationship allows for a variety of cyclization reactions to form diverse heterocyclic systems. The additional methyl and hydroxyl substituents on the benzene ring offer opportunities for further structural modifications and can influence the physicochemical and pharmacological properties of the final compounds. This document outlines protocols for the synthesis of two important classes of heterocycles: benzoxazoles and phenoxazines, starting from this compound.
I. Synthesis of Novel 6-Methyl-benzoxazole-5,7-diol Derivatives
Benzoxazoles are a class of heterocyclic compounds known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following protocol describes a general method for the synthesis of novel 2-substituted-6-methyl-benzoxazole-5,7-diols.
Experimental Protocol: Synthesis of 2-Aryl-6-methyl-benzoxazole-5,7-diols
This protocol is adapted from general methods for benzoxazole synthesis from o-aminophenols and aromatic aldehydes.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of 2-Aryl-6-methyl-benzoxazole-5,7-diols.
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Toluene or another suitable solvent for azeotropic water removal
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq).
-
Add the desired substituted aromatic aldehyde (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Add a sufficient amount of toluene to suspend the reactants.
-
Heat the reaction mixture to reflux and continue refluxing for 4-8 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material. Water will be collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).
Data Presentation: Hypothetical Yields and Characterization Data
The following table is a template for summarizing the results of the synthesis of various 2-aryl-6-methyl-benzoxazole-5,7-diol derivatives. Note: The data presented here is hypothetical and should be replaced with experimental findings.
| Compound ID | R-Group (from R-CHO) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | MS (m/z) |
| BZ-1 | Phenyl | e.g., 75 | e.g., 180-182 | Characteristic peaks | [M+H]⁺ |
| BZ-2 | 4-Chlorophenyl | e.g., 82 | e.g., 195-197 | Characteristic peaks | [M+H]⁺ |
| BZ-3 | 4-Methoxyphenyl | e.g., 78 | e.g., 175-177 | Characteristic peaks | [M+H]⁺ |
II. Synthesis of Novel 2-Methyl-phenoxazine-1,3-diol Derivatives
Phenoxazines are another class of important heterocyclic compounds with applications as dyes, fluorescent probes, and pharmacologically active agents. The synthesis of phenoxazines can be achieved through the oxidative cyclization of ortho-aminophenols.
Experimental Protocol: Synthesis of 2-Methyl-phenoxazine-1,3-diol
This protocol outlines a potential route for the synthesis of a novel phenoxazine derivative via the oxidative dimerization of this compound.
Reaction Scheme:
Figure 2: Proposed reaction pathway for the synthesis of 2-Methyl-phenoxazine-1,3-diol.
Materials:
-
This compound
-
Iron(III) chloride (FeCl₃) or another suitable oxidizing agent
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
-
Solvents for purification (e.g., dichloromethane, methanol)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
To this solution, add a solution of iron(III) chloride (2.2 eq) in water dropwise with vigorous stirring at room temperature.
-
Continue stirring for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, acidify the reaction mixture with dilute hydrochloric acid.
-
The precipitated solid is collected by filtration and washed with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography.
-
Characterize the purified product using spectroscopic techniques.
Data Presentation: Hypothetical Characterization Data
This table serves as a template for the characterization data of the synthesized 2-methyl-phenoxazine-1,3-diol. Note: The data is hypothetical.
| Compound ID | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| PZ-1 | e.g., 45 | e.g., >300 (decomposes) | Characteristic peaks | Characteristic peaks | [M+H]⁺ |
III. Potential Biological Activity and Signaling Pathways
While the specific biological activities of derivatives of this compound are yet to be determined, related heterocyclic compounds, such as certain benzoxazoles, have been reported to exhibit anticancer activity through the inhibition of key signaling pathways involved in cell proliferation and survival. A hypothetical signaling pathway that could be targeted by these novel compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Figure 3: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a novel benzoxazole derivative.
Conclusion
The protocols and conceptual frameworks presented herein provide a starting point for the synthesis and investigation of novel heterocyclic compounds derived from this compound. The versatility of this starting material opens avenues for the creation of diverse chemical libraries for screening in various disease models. Further research is warranted to explore the full synthetic potential and pharmacological profile of these novel compounds. Researchers are encouraged to use the provided templates to record their experimental data and to investigate the biological activities of the synthesized molecules.
Application Notes and Protocols for Enzyme Kinetics Studies Using Aminophenol Substrates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying the kinetics of three key enzymes—Tyrosinase, Peroxidase, and Laccase—using aminophenol isomers (o-aminophenol, m-aminophenol, and p-aminophenol) as substrates. These studies are crucial for understanding the enzymatic metabolism of aromatic amines, which is of significant interest in drug development, toxicology, and environmental science.
Introduction to Enzyme Kinetics with Aminophenol Substrates
Aminophenols are a class of aromatic compounds that serve as substrates for various oxidoreductase enzymes. The study of their enzymatic conversion provides valuable insights into metabolic pathways, enzyme mechanisms, and the potential for bioremediation or the development of enzyme inhibitors. The three enzymes covered in this document, Tyrosinase, Peroxidase, and Laccase, are all capable of oxidizing aminophenols, leading to the formation of colored products that can be monitored spectrophotometrically. Understanding the kinetic parameters of these reactions, such as the Michaelis constant (KM) and the maximum reaction velocity (Vmax), is fundamental to characterizing enzyme-substrate interactions.
Enzyme Application Notes
Tyrosinase
Overview: Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the oxidation of phenols, including tyrosine, and is a key enzyme in melanin biosynthesis.[1] It also exhibits activity towards aminophenols, converting them to quinone-imines, which then undergo further reactions to form colored products.
Applications:
-
Drug Metabolism: Studying the interaction of drug candidates containing aminophenol moieties with tyrosinase can help predict potential metabolic pathways and side effects related to pigmentation.
-
Toxicology: Assessing the rate of aminophenol oxidation by tyrosinase is important for understanding the bioactivation of these compounds into potentially toxic reactive intermediates.
-
Cosmeceuticals: Screening for inhibitors of tyrosinase activity on aminophenol substrates is a common approach in the development of skin-lightening agents.
Peroxidase
Overview: Peroxidases (EC 1.11.1.x), such as Horseradish Peroxidase (HRP), are heme-containing enzymes that catalyze the oxidation of a wide variety of substrates in the presence of hydrogen peroxide (H₂O₂).[2] Aminophenols are excellent substrates for peroxidases, producing colored products upon oxidation.[3]
Applications:
-
Biocatalysis: Peroxidases can be used for the synthesis of polymers and other valuable compounds from aminophenol precursors.
-
Immunoassays: HRP is widely used as a reporter enzyme in techniques like ELISA, where its activity on chromogenic substrates, including aminophenol derivatives, is used for signal generation.
-
Bioremediation: The ability of peroxidases to oxidize and precipitate phenolic compounds from wastewater makes them a tool for environmental cleanup.
Laccase
Overview: Laccases (EC 1.10.3.2) are multi-copper containing enzymes that catalyze the oxidation of various phenolic and non-phenolic compounds, with the concomitant reduction of molecular oxygen to water.[4] They have a broad substrate specificity and can oxidize aminophenols.
Applications:
-
Lignin Degradation: Laccases play a crucial role in the breakdown of lignin in plant cell walls, a process that can be studied using aminophenol model substrates.[5]
-
Textile Industry: Laccases are used for dye decolorization, and their activity on aminophenol-related dyes can be assessed.
-
Food Industry: Laccases can be used to remove unwanted phenolic compounds from beverages and to improve the functional properties of food proteins.
Quantitative Data Summary
| Enzyme | Substrate | KM (mM) | Vmax (U/mg or µmol/min/mg) | kcat (s⁻¹) | Source |
| Mushroom Tyrosinase | 2-Aminophenol | 1.8 ± 0.2 | - | 75 ± 2 | [6] |
| Mushroom Tyrosinase | L-DOPA | 0.87 | 1714 µmole/mL/min | - | |
| Horseradish Peroxidase | Phenol | 9.45 | 0.196 mM/min | - | [7] |
| Horseradish Peroxidase | 4-Aminoantipyrine | 7.14 | 0.1 mole/min | - | [8] |
| Trametes versicolor Laccase B | ABTS | 0.43 | 51.28 U/mg | - | [9] |
| Trametes versicolor Laccase C | ABTS | 0.29 | 62.89 U/mg | - | [9] |
| Trametes versicolor Laccase | ABTS | 0.09 ± 0.02 | 5.11 ± 0.24 mmol/min/mg | - | [10] |
Note: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is a common, non-aminophenol substrate used for laccase assays and is included for comparison.
Experimental Protocols
General Spectrophotometric Assay Workflow
The following diagram illustrates the general workflow for a spectrophotometric enzyme kinetics assay.
Caption: General workflow for a spectrophotometric enzyme kinetics assay.
Protocol 1: Tyrosinase Activity Assay with Aminophenol Substrates
This protocol is adapted for measuring the activity of mushroom tyrosinase with o-, m-, and p-aminophenol.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
o-Aminophenol, m-Aminophenol, p-Aminophenol
-
Potassium Phosphate Buffer (50 mM, pH 6.5)
-
Spectrophotometer (plate reader or cuvette-based)
-
96-well microplate or quartz cuvettes
Procedure:
-
Prepare Reagents:
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of mushroom tyrosinase in cold potassium phosphate buffer.
-
Substrate Stock Solutions: Prepare 100 mM stock solutions of each aminophenol isomer in the same buffer.
-
-
Assay Setup:
-
For each substrate, prepare a series of dilutions from the stock solution to achieve final concentrations ranging from 0.1 to 10 mM in the assay.
-
In a 96-well plate, add 180 µL of the appropriate substrate dilution to each well.
-
Include a blank for each substrate concentration containing 180 µL of the substrate dilution and 20 µL of buffer instead of the enzyme.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 20 µL of the tyrosinase solution (diluted to an appropriate concentration, e.g., 50-100 units/mL) to each well.[11]
-
Immediately place the plate in a spectrophotometer pre-set to 25°C.
-
-
Data Acquisition:
-
Monitor the increase in absorbance at the optimal wavelength for the product of each aminophenol isomer. The product of 2-aminophenol oxidation, 2-aminophenoxazin-3-one, can be monitored at around 433 nm. Wavelengths for the products of m- and p-aminophenol may need to be determined by spectral scanning.
-
Record absorbance readings every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.
-
Protocol 2: Horseradish Peroxidase (HRP) Activity Assay with Aminophenol Substrates
This protocol describes the measurement of HRP activity using aminophenol substrates.
Materials:
-
Horseradish Peroxidase (HRP)
-
o-Aminophenol, m-Aminophenol, p-Aminophenol
-
Hydrogen Peroxide (H₂O₂) (30% stock solution)
-
Potassium Phosphate Buffer (0.1 M, pH 7.0)
-
Spectrophotometer
Procedure:
-
Prepare Reagents:
-
HRP Stock Solution: Prepare a 1 mg/mL stock solution of HRP in the phosphate buffer.
-
Substrate Stock Solutions: Prepare 10 mM stock solutions of each aminophenol isomer in the buffer.
-
H₂O₂ Working Solution: Prepare a fresh 10 mM solution of H₂O₂ in the buffer from the 30% stock.
-
-
Assay Setup:
-
In a cuvette, combine 2.5 mL of phosphate buffer, 0.2 mL of the aminophenol stock solution, and 0.2 mL of the H₂O₂ working solution.
-
Prepare a blank containing all components except the enzyme.
-
-
Enzyme Reaction:
-
Equilibrate the cuvette to 25°C in the spectrophotometer.
-
Initiate the reaction by adding 0.1 mL of an appropriately diluted HRP solution.
-
-
Data Acquisition:
-
Monitor the increase in absorbance at the optimal wavelength for the colored product. For p-aminophenol, the formation of the p-aminophenoxy radical can be followed. A wavelength scan is recommended to determine the λmax for each product.
-
Record absorbance readings at 15-second intervals for 3-5 minutes.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) from the linear portion of the reaction curve.
-
Vary the concentration of the aminophenol substrate while keeping the H₂O₂ concentration constant and saturating to determine the KM for the aminophenol.
-
Protocol 3: Laccase Activity Assay with Aminophenol Substrates
This protocol is for determining the activity of laccase from Trametes versicolor with aminophenol substrates.
Materials:
-
Laccase from Trametes versicolor
-
o-Aminophenol, m-Aminophenol, p-Aminophenol
-
Sodium Acetate Buffer (0.1 M, pH 5.0)
-
Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Laccase Stock Solution: Prepare a 1 mg/mL stock solution of laccase in the acetate buffer.
-
Substrate Stock Solutions: Prepare 10 mM stock solutions of each aminophenol isomer in the buffer.
-
-
Assay Setup:
-
In a cuvette, add 2.8 mL of the acetate buffer and 0.1 mL of the aminophenol stock solution.
-
Prepare a blank with buffer and substrate only.
-
-
Enzyme Reaction:
-
Equilibrate the cuvette to 30°C.
-
Start the reaction by adding 0.1 mL of a suitable dilution of the laccase stock solution.
-
-
Data Acquisition:
-
Monitor the increase in absorbance at the wavelength corresponding to the oxidized product of the respective aminophenol.
-
Record data every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀).
-
Determine KM and Vmax by varying the aminophenol concentration.
-
Signaling Pathways and Logical Relationships
Tyrosinase and the Melanogenesis Signaling Pathway
Tyrosinase is the rate-limiting enzyme in melanogenesis, the pathway responsible for the synthesis of melanin pigment. This pathway is regulated by various signaling molecules, most notably the alpha-melanocyte-stimulating hormone (α-MSH).
Caption: Simplified signaling cascade leading to melanin production.
Peroxidase in Cellular Redox Signaling
Peroxidases play a critical role in maintaining cellular redox homeostasis by detoxifying reactive oxygen species (ROS) like hydrogen peroxide. This process is integral to cellular signaling, as H₂O₂ can act as a second messenger.
Caption: Peroxidase-mediated regulation of cellular redox signaling.
Laccase in Fungal Development and Lignin Degradation
In fungi, laccases are involved in various physiological processes, including morphogenesis (e.g., fruiting body formation) and the degradation of lignin, a complex polymer in plant cell walls.
Caption: Role of laccase in fungal development and ligninolysis.
References
- 1. Tyrosinase - Wikipedia [en.wikipedia.org]
- 2. Horseradish peroxidase - Wikipedia [en.wikipedia.org]
- 3. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Lignin Biodegradation with Laccase-Mediator Systems [frontiersin.org]
- 6. Mechanistic Studies of the Tyrosinase-Catalyzed Oxidative Cyclocondensation of 2-Aminophenol to 2-Aminophenoxazin-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of Horseradish Peroxidase-Catalyzed Nitration of Phenol in a Biphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijcmas.com [ijcmas.com]
- 9. Comparison of two laccases from Trametes versicolor for application in the decolorization of dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of "4-Amino-5-methylbenzene-1,3-diol"
Welcome to the technical support center for the synthesis of 4-Amino-5-methylbenzene-1,3-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this synthetic process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process involving the nitration of 5-methylbenzene-1,3-diol (orcinol) followed by the reduction of the resulting nitro-intermediate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 4-nitro-5-methylbenzene-1,3-diol isomer during nitration. | - Formation of multiple isomers (e.g., 2-nitro and 6-nitro isomers) due to the strong activating effects of the hydroxyl and methyl groups. - Dinitration or polynitration of the starting material. - Oxidation of the starting material by the nitrating agent. | - Control Reaction Temperature: Maintain a low temperature (e.g., 0-10°C) during the addition of the nitrating agent to improve selectivity. Nitration of activated rings is often highly exothermic. - Choice of Nitrating Agent: Use a milder nitrating agent. A mixture of nitric acid in acetic anhydride can sometimes offer better regioselectivity than the more aggressive nitric acid/sulfuric acid mixture. - Slow Addition: Add the nitrating agent dropwise to the solution of 5-methylbenzene-1,3-diol to maintain better control over the reaction exotherm and minimize side reactions. |
| Difficult purification of the 4-nitro-5-methylbenzene-1,3-diol from other isomers. | - Similar polarity of the nitro-isomers, making chromatographic separation challenging. | - Recrystallization: Attempt fractional recrystallization from a suitable solvent system. Propanol or ethyl acetate can be effective for purifying nitrophenols.[1] - Column Chromatography: If recrystallization is ineffective, use a high-resolution column chromatography system. A careful selection of the stationary and mobile phases is crucial. |
| Incomplete reduction of the nitro group to the amine. | - Inactivated catalyst. - Insufficient amount of reducing agent. - Unsuitable reaction conditions (temperature, pressure, pH). | - Catalyst Activity: For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C, PtO₂, Raney Nickel) is fresh and active. - Stoichiometry of Reducing Agent: When using metal/acid combinations (e.g., Fe/HCl, SnCl₂), ensure a sufficient molar excess of the reducing agent. - Optimize Conditions: For catalytic hydrogenation, ensure adequate hydrogen pressure and reaction time. For metal/acid reductions, gentle heating may be required. |
| Degradation of the final product, this compound, upon isolation. | - Aminophenols are highly susceptible to air oxidation, which can lead to the formation of colored impurities. | - Inert Atmosphere: Conduct the work-up and isolation of the final product under an inert atmosphere (e.g., nitrogen or argon). - Isolation as a Salt: Isolate the product as a more stable salt, such as the hydrochloride salt, by precipitating it from an acidic solution. This can prevent oxidative decomposition.[1][2] - Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature. |
| Formation of azo compounds as by-products during reduction. | - This can occur when using certain metal hydride reducing agents with aromatic nitro compounds. | - Avoid Metal Hydrides: It is generally advisable to avoid strong metal hydride reducing agents like lithium aluminum hydride for the reduction of aryl nitro groups to amines, as they can favor the formation of azo compounds. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and commercially available starting material is 5-methylbenzene-1,3-diol, also known as orcinol.
Q2: What are the key steps in the synthesis of this compound?
The synthesis is typically a two-step process:
-
Nitration: Regioselective nitration of 5-methylbenzene-1,3-diol to introduce a nitro group at the 4-position.
-
Reduction: Reduction of the nitro group of 4-nitro-5-methylbenzene-1,3-diol to an amino group.
Q3: How can I control the regioselectivity of the nitration step?
Controlling the regioselectivity is a critical challenge. The hydroxyl and methyl groups of 5-methylbenzene-1,3-diol are all activating and ortho-, para-directing, which can lead to a mixture of isomers. To favor the formation of the 4-nitro isomer, it is recommended to:
-
Use mild reaction conditions, including low temperatures (0-10°C).
-
Slowly add the nitrating agent.
-
Consider using a milder nitrating agent than a concentrated nitric acid/sulfuric acid mixture.
Q4: What are some common methods for reducing the nitro group to an amine in this synthesis?
Several effective methods can be employed for the reduction of the nitro group:
-
Catalytic Hydrogenation: This is a clean and efficient method using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere.[3]
-
Metal in Acidic Media: A classic and reliable method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl).[4]
Q5: Why is my final product, this compound, discolored?
Discoloration is a common sign of oxidation. Aminophenols are sensitive to air and can oxidize to form colored quinone-imine structures. To minimize this, it is crucial to handle the compound under an inert atmosphere and consider isolating and storing it as a more stable salt (e.g., hydrochloride).[1][2]
Q6: What analytical techniques can be used to monitor the progress of the reactions?
-
Thin-Layer Chromatography (TLC): Useful for monitoring the consumption of the starting material and the formation of the product in both the nitration and reduction steps.
-
High-Performance Liquid Chromatography (HPLC): Can be used for more quantitative analysis of the reaction mixture, including the determination of isomer ratios in the nitration step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of the intermediate and final products.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
Experimental Protocols
Nitration of 5-Methylbenzene-1,3-diol to 4-Nitro-5-methylbenzene-1,3-diol
-
Disclaimer: This is a representative protocol and may require optimization.
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methylbenzene-1,3-diol in a suitable solvent such as acetic acid.
-
Cool the flask to 0-5°C in an ice bath.
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.
-
Upon completion, quench the reaction by pouring it over crushed ice.
-
The crude product may precipitate and can be collected by filtration.
-
Purify the crude product by recrystallization or column chromatography to isolate the desired 4-nitro isomer.
Reduction of 4-Nitro-5-methylbenzene-1,3-diol to this compound
-
Disclaimer: This is a representative protocol and may require optimization.
-
Dissolve the purified 4-nitro-5-methylbenzene-1,3-diol in a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation in a Parr hydrogenator or using a hydrogen-filled balloon at room temperature and atmospheric or slightly elevated pressure.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
To obtain the hydrochloride salt for better stability, dissolve the residue in a minimal amount of a suitable solvent and add a solution of HCl in ether or isopropanol to precipitate the salt.
-
Collect the salt by filtration, wash with a cold solvent, and dry under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
References
- 1. google.com [google.com]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in "4-Amino-5-methylbenzene-1,3-diol" synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Amino-5-methylbenzene-1,3-diol. The proposed synthetic pathway involves a two-step process: nitration of 5-methylbenzene-1,3-diol (orcinol) followed by the reduction of the resulting nitro intermediate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A widely accepted laboratory-scale synthesis involves a two-step process. The first step is the electrophilic nitration of 5-methylbenzene-1,3-diol to form 4-Nitro-5-methylbenzene-1,3-diol. The second step is the reduction of the nitro group to an amine, yielding the final product.
Q2: Why is temperature control crucial during the nitration step?
A2: Temperature control is critical to prevent over-nitration and the formation of di- or tri-nitro byproducts. Phenolic compounds are highly activated, making them susceptible to multiple nitrations under harsh conditions. Additionally, nitric acid is a strong oxidizing agent, and higher temperatures can lead to oxidative degradation of the starting material and product.
Q3: My final product is dark-colored. What is the likely cause and how can I purify it?
A3: Dark coloration in the final product often indicates the presence of oxidized species or azo/azoxy byproducts formed during the reduction step. Purification can typically be achieved by recrystallization from a suitable solvent system, often with the addition of activated charcoal to adsorb colored impurities. It is also recommended to handle and store the final aminophenol product under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for assessing purity and quantifying isomeric impurities.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will help confirm the chemical structure, and Mass Spectrometry (MS) will confirm the molecular weight.
Troubleshooting Guides
Problem 1: Low Yield in Nitration Step
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time. |
| Sub-optimal Temperature | Ensure the reaction is maintained at the recommended temperature (e.g., 0-5 °C). Temperatures that are too low can significantly slow down the reaction rate. |
| Degradation of Starting Material | Add the nitrating agent slowly to the solution of orcinol to maintain a low reaction temperature and prevent localized heating that can cause oxidative degradation. |
| Loss during Workup | Ensure the pH is appropriately adjusted during extraction to minimize the solubility of the product in the aqueous phase. |
Problem 2: Presence of Multiple Spots on TLC after Nitration
| Possible Cause | Suggested Solution |
| Formation of Isomeric Byproducts | The hydroxyl and methyl groups direct nitration to several positions. To favor the desired 4-nitro isomer, use milder nitrating agents and maintain strict temperature control. Isomers may need to be separated by column chromatography. |
| Over-nitration (Dinitro products) | Reduce the equivalents of the nitrating agent and ensure the reaction temperature does not exceed the recommended range. Add the nitrating agent dropwise. |
| Unreacted Starting Material | Increase the reaction time or slightly increase the amount of nitrating agent. Monitor closely by TLC. |
Problem 3: Incomplete Reduction of the Nitro Group
| Possible Cause | Suggested Solution |
| Insufficient Reducing Agent | Ensure the correct stoichiometry of the reducing agent is used. For catalytic hydrogenation, ensure the catalyst is active and not poisoned. |
| Catalyst Poisoning (for catalytic hydrogenation) | Use high-purity solvents and reagents. If sulfur-containing compounds are a possible contaminant from the starting materials, consider a pre-treatment or use a reduction method insensitive to sulfur, like tin(II) chloride. |
| Reaction Conditions not Optimal | For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring. For metal/acid reductions, ensure the acid concentration is appropriate. |
Data Presentation
Table 1: Key Reagents and Stoichiometry for Synthesis
| Step | Reagent | Molar Eq. | Purpose |
| Nitration | 5-methylbenzene-1,3-diol | 1.0 | Starting Material |
| Nitric Acid (70%) | 1.1 | Nitrating Agent | |
| Sulfuric Acid | Catalytic | Catalyst | |
| Reduction | 4-Nitro-5-methylbenzene-1,3-diol | 1.0 | Intermediate |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 4.0 | Reducing Agent | |
| Concentrated Hydrochloric Acid | Solvent/Acid | Reaction Medium |
Table 2: Characterization Data for Main Product and Potential Byproducts
| Compound | Expected Molecular Weight ( g/mol ) | Potential ¹H NMR Chemical Shift Range (ppm) for Aromatic Protons | Notes |
| This compound | 153.18 | 6.0 - 6.5 | Desired product. |
| 2-Amino-5-methylbenzene-1,3-diol | 153.18 | 6.1 - 6.6 | Isomeric byproduct. |
| 4-Nitro-5-methylbenzene-1,3-diol | 183.15 | 6.5 - 8.0 | Unreacted intermediate from reduction. |
| Dinitro-5-methylbenzene-1,3-diol | 228.15 | 7.5 - 8.5 | Over-nitration byproduct. |
| 4-Hydroxylamino-5-methylbenzene-1,3-diol | 169.18 | 6.2 - 7.0 | Incomplete reduction byproduct.[4] |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitro-5-methylbenzene-1,3-diol
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methylbenzene-1,3-diol (1.0 eq.) in glacial acetic acid.
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add a pre-mixed solution of nitric acid (1.1 eq.) and a catalytic amount of sulfuric acid dropwise to the cooled solution over 30 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.
Protocol 2: Synthesis of this compound
-
To a flask containing 4-Nitro-5-methylbenzene-1,3-diol (1.0 eq.), add concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate (4.0 eq.) in concentrated hydrochloric acid portion-wise, with stirring. The reaction is exothermic and may require external cooling to maintain a temperature of 20-30 °C.
-
After the addition, heat the mixture to 90-100 °C for 1 hour.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the mixture with a concentrated sodium hydroxide solution to precipitate the crude product.
-
Filter the product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent (e.g., water or ethanol/water mixture) for purification.
Mandatory Visualizations
Caption: Proposed experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for identifying sources of impurity in the final product.
References
- 1. Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Determination of aminophenol isomers by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
Addressing stability issues of "4-Amino-5-methylbenzene-1,3-diol" in solution
This technical support center provides guidance on addressing stability issues of "4-Amino-5-methylbenzene-1,3-diol" in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What is happening?
A1: Color change, often to a pink, brown, or darker hue, is a common indicator of oxidation. Aminophenol compounds are susceptible to oxidation, especially in neutral to basic solutions, when exposed to air (oxygen), or in the presence of trace metal ions.[1][2] This process can lead to the formation of quinone-imine species and other colored degradation products.
Q2: What is the primary degradation pathway for this compound in solution?
A2: While specific degradation pathways for this molecule are not extensively documented, analogous aminophenols primarily degrade via oxidation.[3] The amino and hydroxyl groups on the benzene ring are electron-donating, making the molecule susceptible to oxidation to form reactive quinone-imine intermediates. These intermediates can then polymerize or react with other nucleophiles in the solution.
Q3: How does pH affect the stability of this compound solutions?
A3: The stability of aminophenol derivatives is highly pH-dependent. In general, these compounds are more stable in acidic conditions (pH 2-5).[4] As the pH increases towards neutral and alkaline, the susceptibility to oxidation increases significantly.[1]
Q4: Can I store solutions of this compound? If so, under what conditions?
A4: For optimal stability, it is recommended to prepare solutions fresh. If storage is necessary, prepare the solution in an acidic buffer (pH < 6), degas the solvent to remove dissolved oxygen, and store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) and protected from light.[5]
Q5: What are the best practices for handling the solid form of this compound?
A5: The solid compound should be stored in a cool, dry, and dark place, away from incompatible materials.[4] Keep the container tightly sealed to minimize exposure to air and moisture.
Troubleshooting Guides
Issue 1: Rapid Discoloration of the Solution
| Potential Cause | Troubleshooting Step |
| Oxidation by dissolved oxygen | 1. Use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before use. 2. Prepare and handle the solution under an inert atmosphere (e.g., in a glovebox). |
| High pH of the solution | 1. Prepare the solution in a slightly acidic buffer (e.g., citrate or acetate buffer, pH 4-6). 2. Avoid using basic buffers unless absolutely necessary for the experiment. If a higher pH is required, prepare the solution immediately before use. |
| Presence of trace metal contaminants | 1. Use high-purity solvents and reagents. 2. Consider adding a chelating agent, such as EDTA, to the buffer to sequester metal ions that can catalyze oxidation. |
| Light exposure | 1. Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil. 2. Minimize exposure to ambient light during handling. |
Issue 2: Poor Reproducibility in Experiments
| Potential Cause | Troubleshooting Step |
| Degradation of stock solution | 1. Prepare fresh stock solutions for each experiment. 2. If using a stored stock solution, visually inspect for color change before use. Consider running a quick quality control check (e.g., UV-Vis spectrum) to assess purity. |
| Inconsistent solution preparation | 1. Standardize the solution preparation protocol, including the solvent, pH, and handling procedures. 2. Ensure all users are following the same protocol. |
| Interaction with other components | 1. Investigate potential incompatibilities with other reagents in your experimental setup. Some compounds may accelerate the degradation of this compound. |
Quantitative Data on Stability (Illustrative)
The following data is illustrative for a generic aminophenol derivative and should be confirmed with in-house stability studies for this compound.
| Condition | Parameter | Value | Observed Effect |
| pH | pH 3.0 | > 95% | Minimal degradation over 24 hours. |
| pH 7.0 | ~70% | Significant degradation and color change within a few hours. | |
| pH 9.0 | < 30% | Rapid degradation and intense color formation. | |
| Temperature | 4°C | > 90% | Stable for several days when protected from light and oxygen. |
| 25°C (Room Temp) | ~50% | Moderate degradation over 24 hours. | |
| 37°C | < 20% | Significant degradation within 24 hours. | |
| Atmosphere | Inert (Argon) | > 98% | High stability, minimal oxidation. |
| Air | ~60% | Noticeable oxidation and color change. | |
| Light | Dark | > 95% | Stable when other conditions are optimal. |
| Ambient Light | ~80% | Increased rate of degradation compared to dark storage. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
-
Solvent Deoxygenation: Sparge your chosen solvent (e.g., 50 mM citrate buffer, pH 5.0) with a gentle stream of nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Weighing: Weigh the required amount of solid this compound in a clean, dry vial.
-
Dissolution: Under a stream of inert gas, add the deoxygenated solvent to the solid and mix gently until fully dissolved.
-
Storage: If immediate use is not planned, aliquot the solution into amber vials, flush the headspace with inert gas, seal tightly, and store at -80°C.
Protocol 2: Monitoring Stability by UV-Vis Spectroscopy
-
Sample Preparation: Prepare solutions of this compound under different conditions (e.g., varying pH, temperature, light exposure).
-
Initial Measurement (T=0): Immediately after preparation, record the UV-Vis spectrum of each solution from 200-600 nm. Note the wavelength of maximum absorbance (λmax).
-
Time-course Monitoring: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum of each sample.
-
Data Analysis: Monitor the decrease in absorbance at λmax as an indicator of degradation of the parent compound. The appearance of new peaks at longer wavelengths can indicate the formation of degradation products.
Visualizations
Caption: Recommended workflow for preparing and handling solutions of this compound to minimize degradation.
Caption: A generalized diagram illustrating how this compound might be investigated for its effect on a hypothetical cellular signaling pathway.
References
- 1. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 2. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. Stability of aqueous solutions of N-acetyl-p-aminophenol. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Preventing oxidation of aminophenol compounds during storage
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of aminophenol compounds during storage. Find answers to frequently asked questions, troubleshoot common stability issues, and implement best practices in your experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my solid aminophenol compound changing color (e.g., turning yellow, brown, or purple)?
This discoloration is a primary indicator of oxidation.[1] Aminophenols, particularly the 2- and 4-isomers, are highly susceptible to degradation when exposed to air and light, leading to the formation of colored quinone-like products and polymers.[1] 3-Aminophenol is generally the most stable isomer under atmospheric conditions.[1]
Q2: What are the primary factors that cause aminophenol oxidation?
Several environmental factors can initiate or accelerate the oxidation process. These include:
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Oxygen (Air): Direct contact with air is a major cause of oxidation.[2][3]
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Light: Exposure to light, especially UV radiation, provides the energy to initiate oxidative reactions.[1][2][3]
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Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation.[4][5]
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Moisture: The presence of water can facilitate oxidative pathways.[2]
-
pH: Alkaline conditions (high pH) can significantly increase the rate of autoxidation in solutions.[6][7][8]
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Metal Ions: Trace amounts of metal ions, such as copper, can act as catalysts for oxidation.[9][10][11]
Q3: How can I detect and quantify the level of oxidation in my sample?
Both qualitative and quantitative methods can be used:
-
Visual Inspection: The simplest method is to check for color changes from the expected white/off-white crystalline solid to yellow, brown, pink, or purple hues.[1]
-
Spectrophotometry (UV-Vis): The formation of colored oxidation products can be monitored by measuring the absorbance at specific wavelengths.[12]
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High-Performance Liquid Chromatography (HPLC): HPLC is a precise method to separate and quantify the parent aminophenol from its degradation products, allowing for an accurate assessment of purity.[13][14]
-
Electron Spin Resonance (ESR) Spectroscopy: This advanced technique can be used to detect the transient free-radical intermediates formed during the initial stages of oxidation.[6][15]
Q4: What is the ideal pH for storing aminophenol solutions to maximize stability?
Acidic conditions significantly enhance the stability of aminophenol solutions.[16] At a low pH (well below the pKa of the amino group, e.g., < 5.48 for p-aminophenol), the amine group is protonated, making the compound more resistant to oxidation.[16] Conversely, alkaline environments promote oxidation.[7][8]
Q5: Are there chemical additives that can prevent oxidation?
Yes, formulating aminophenols with antioxidants or stabilizers is a common and effective strategy.[1][17] These additives work by acting as oxygen scavengers or interrupting the oxidation cascade. Commonly used stabilizers include:
Additionally, converting the aminophenol to its acid salt form (e.g., hydrochloride salt) greatly increases its resistance to oxidation and is a preferred form for storage where possible.[1]
Section 2: Troubleshooting Guide
If you are encountering issues with aminophenol degradation, use the following guide to diagnose and resolve the problem. The logical workflow for troubleshooting is illustrated below.
Caption: Troubleshooting workflow for aminophenol degradation.
Section 3: Prevention Protocols & Best Practices
Proactive measures are crucial for maintaining the integrity of aminophenol compounds. Follow these protocols for storage and solution preparation.
Protocol 3.1: Recommended Storage Conditions for Aminophenol Compounds
Adherence to proper storage conditions is the first line of defense against oxidation.
| Parameter | Solid Compound | Aqueous Solution | Rationale |
| Container | Tightly sealed, amber glass or opaque vial.[19] | Tightly sealed, amber glass vial. | Prevents exposure to air and light. |
| Atmosphere | Purge headspace with an inert gas (Nitrogen or Argon).[17] | Use degassed solvents for preparation and store under inert gas. | Minimizes contact with oxygen. |
| Temperature | Store in a cool, well-ventilated area, typically 15-25°C.[4][19][20] | Store refrigerated at 2-8°C. | Reduces the rate of chemical degradation. |
| Moisture | Store in a desiccator or controlled low-humidity environment.[20] | N/A | Prevents moisture-facilitated oxidation. |
| pH | N/A | Adjust to an acidic pH (e.g., pH 3-5).[16] | Protonation of the amine group increases stability. |
| Additives | Store as an acid salt if possible.[1] | Add an antioxidant (e.g., 0.1% sodium bisulfite).[16] | Chemically inhibits the oxidation process. |
Protocol 3.2: Preparation and Storage of Stabilized Aminophenol Stock Solutions
This protocol outlines the steps to prepare a stock solution with enhanced stability.
Caption: Experimental workflow for preparing stable solutions.
Section 4: Experimental Methodologies
For researchers needing to verify the purity or stability of their aminophenol compounds, the following validated methods can be employed.
Method 4.1: Protocol for HPLC Analysis of Aminophenol Purity and Degradation
This method is adapted from established procedures for the analysis of aminophenol isomers and related compounds.[13]
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) with a Photo Diode Array (PDA) or UV Detector. |
| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size. |
| Mobile Phase | Isocratic elution with Acetonitrile and 0.05 M Acetic Buffer (pH 5.9) in a 20:80 ratio.[13] |
| Flow Rate | 1.0 mL/minute.[13] |
| Column Temp. | 40°C.[13] |
| Detection | UV detection at 270 nm.[21] |
| Injection Vol. | 10-20 µL. |
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the aminophenol sample in the mobile phase to a known concentration (e.g., 10-20 µg/mL).
-
Standard Preparation: Prepare a standard of high-purity aminophenol at the same concentration.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the standard followed by the samples.
-
Data Processing: Identify the aminophenol peak based on the retention time of the standard. Degradation products will typically appear as separate peaks. Calculate the purity by comparing the peak area of the aminophenol to the total area of all peaks.
Section 5: Technical Deep Dive
5.1: Mechanism of Oxidation
The oxidation of aminophenols, especially p-aminophenol, is a free-radical-mediated process. The reaction is initiated by the loss of a single electron, often catalyzed by light, heat, or metal ions, to form a resonance-stabilized aminophenoxy free radical.[6][15] This radical intermediate is highly reactive and can subsequently be converted to quinoneimine, which can then undergo polymerization to form complex, colored products.[12]
Caption: Simplified pathway of aminophenol oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. lobachemie.com [lobachemie.com]
- 3. technopharmchem.com [technopharmchem.com]
- 4. carlroth.com [carlroth.com]
- 5. The Effect of Temperature and Drug Storage Methods on the chemical Additives of Drug | ClinicSearch [clinicsearchonline.org]
- 6. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. p-Aminophenol Hydrochloride Solution | Photrio.com Photography Forums [photrio.com]
- 17. kajay-remedies.com [kajay-remedies.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. carlroth.com [carlroth.com]
- 21. Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization protocol for obtaining high-purity "4-Amino-5-methylbenzene-1,3-diol".
This technical support center provides a detailed protocol, troubleshooting guidance, and frequently asked questions for the purification of "4-Amino-5-methylbenzene-1,3-diol" via recrystallization.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the procedure for the purification of this compound from common impurities. Due to the presence of both amino and hydroxyl functional groups, the compound is prone to oxidation, especially at elevated temperatures. The use of a mildly acidic aqueous solution can help to mitigate this by protonating the amino group, thereby increasing its stability and solubility in water.
Materials:
-
Crude this compound
-
Deionized water
-
Glacial acetic acid
-
Sodium bisulfite (optional, as an antioxidant)
-
Activated carbon (optional, for color removal)
-
Ethanol
-
Ice bath
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
Procedure:
-
Solvent Preparation: Prepare a slightly acidic aqueous solution by adding a small amount of glacial acetic acid to deionized water (e.g., 0.5 mL of acetic acid per 100 mL of water). This will aid in dissolving the aminophenol and prevent oxidation. For enhanced stability, a small amount of an antioxidant like sodium bisulfite can be added.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound to the acidic water solution. Heat the mixture gently on a hot plate with stirring. Add the minimum amount of hot solvent needed to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. In this case, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and swirl. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration using a pre-warmed Büchner funnel and flask to remove the solid impurities. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water or a cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to avoid decomposition.
Data Presentation
Table 1: Expected Solubility Profile of this compound
| Solvent | Solubility at 25°C | Solubility at Boiling Point |
| Water | Sparingly soluble | Soluble |
| Acidic Water (pH 4-5) | Moderately soluble | Very soluble |
| Ethanol | Soluble | Very soluble |
| Acetone | Soluble | Very soluble |
| Toluene | Slightly soluble | Moderately soluble |
| Hexane | Insoluble | Insoluble |
Note: This data is extrapolated from structurally similar compounds such as aminophenols and resorcinol derivatives.
Table 2: Typical Recovery and Purity
| Parameter | Expected Value |
| Purity Improvement | From ~90% to >99% |
| Typical Yield | 70-85% |
Troubleshooting Guide
Q: My compound "oiled out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To resolve this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to increase the saturation temperature.
-
Ensure a slow cooling rate to allow for proper crystal lattice formation.
Q: No crystals are forming, even after cooling in an ice bath. What went wrong?
A: This is likely due to either using too much solvent or the formation of a supersaturated solution.
-
Too much solvent: If you suspect an excess of solvent, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
-
Supersaturation: To induce crystallization from a supersaturated solution, you can:
-
Scratch the inside of the flask with a glass stirring rod at the surface of the solution.
-
Add a "seed crystal" of the pure compound.
-
Q: The recrystallized product is still colored. How can I remove the color?
A: Colored impurities can often be removed by using activated carbon. After dissolving the crude product in the hot solvent, add a small amount of activated carbon and boil for a few minutes before performing a hot filtration. Be aware that activated carbon can also adsorb some of your desired product, potentially reducing the yield.
Q: My final yield is very low. What are the possible reasons?
A: Low yield can be caused by several factors:
-
Using too much solvent during dissolution.
-
Washing the crystals with a solvent that was not ice-cold, or using too much washing solvent.
-
Premature crystallization during hot filtration.
-
Incomplete crystallization due to insufficient cooling time.
Frequently Asked Questions (FAQs)
Q: Why is a slightly acidic aqueous solution recommended as the solvent?
A: this compound contains an amino group, which is basic, and two hydroxyl groups, which are weakly acidic. In a neutral or basic solution, the amino group is susceptible to oxidation, which can lead to the formation of colored impurities. A slightly acidic solution protonates the amino group, forming a more stable salt that is also more soluble in water.
Q: Why is slow cooling important for recrystallization?
A: Slow cooling allows for the gradual and orderly formation of the crystal lattice. This process is selective, and impurities are more likely to be excluded from the growing crystals and remain in the solution. Rapid cooling can trap impurities within the crystal structure, leading to a less pure final product.
Q: How do I know if my product is pure after recrystallization?
A: The purity of the recrystallized product can be assessed by several methods:
-
Melting Point Determination: A pure compound will have a sharp and well-defined melting point. Impurities will typically broaden and depress the melting point range.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and purity of the compound.
Q: How should I store the purified this compound?
A: Due to its sensitivity to light and air, the purified compound should be stored in a tightly sealed, amber-colored vial in a cool, dark, and dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Substituted Aminophenols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of substituted aminophenols.
Frequently Asked Questions (FAQs) & Troubleshooting
Reaction & Synthesis
-
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
-
A1: Low yields in aminophenol synthesis can stem from several factors. Sub-optimal reaction conditions are a primary cause. For instance, in the synthesis of p-aminophenol from nitrobenzene, the reaction temperature is critical; temperatures that are too high or too low can decrease the yield.[1] The concentration of reagents, such as the acid catalyst, and the reaction time also significantly impact the outcome.[1][2] In catalytic hydrogenations, the choice of catalyst, catalyst loading, and hydrogen pressure are crucial parameters to optimize.[3] Inefficient mixing in a large-scale reactor can lead to localized temperature gradients and poor mass transfer, further reducing yield. Ensure your reactor is properly agitated to maintain a homogeneous reaction mixture. Finally, side reactions, such as the formation of aniline, can consume starting material and reduce the desired product yield.[1][4]
-
-
Q2: I am observing significant amounts of by-products, particularly aniline and other isomers. How can I increase the selectivity of my reaction?
-
A2: By-product formation is a common challenge, especially during scale-up. In the Bamberger rearrangement route from nitrobenzene, high temperatures can favor the full hydrogenation of the phenylhydroxylamine intermediate to aniline instead of its rearrangement to p-aminophenol.[1] Controlling the reaction temperature is therefore essential for selectivity. For catalytic hydrogenation of nitrophenols, the choice of catalyst and support can greatly influence selectivity. For example, Pt/C is often used for its high activity.[3][5] The pH of the reaction medium is also critical; maintaining an acidic environment is necessary for the desired rearrangement to occur and to minimize other pathways.[6] Adjusting the solvent system can also enhance selectivity.[5]
-
-
Q3: The reaction seems to stall before completion. What could be the issue?
-
A3: Reaction stalling can be due to catalyst deactivation or poisoning. In catalytic hydrogenations, impurities in the starting materials or hydrogen gas can poison noble metal catalysts like Platinum or Palladium.[5] The catalyst may also be physically lost or degraded over the course of the reaction, especially after multiple uses.[5] Another possibility is a change in reaction conditions, such as a drop in hydrogen pressure or temperature. Ensure that all parameters are monitored and maintained throughout the reaction. For reactions involving metal reductants like zinc or iron, the metal surface can become passivated, halting the reaction.[1][7]
-
Purification & Isolation
-
Q4: My isolated aminophenol product is discolored (pink, brown, or purple). What causes this and how can I prevent it?
-
A4: 2- and 4-aminophenols are highly susceptible to oxidation in the presence of air (oxygen), which forms colored quinone-imine type products.[4][8] This deterioration is accelerated by exposure to light and basic pH conditions.[4][9] To prevent discoloration, it is crucial to handle the product under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during filtration and drying.[10] Storing the final product in airtight containers away from light is also recommended.[11] The use of antioxidants or stabilizers, such as sodium hydrosulfite, during workup and crystallization can help inhibit oxidation.[10][12]
-
-
Q5: I'm having difficulty removing persistent impurities like 4,4'-diaminodiphenyl ether. What purification strategies are effective?
-
A5: Impurities such as 4,4'-diaminodiphenyl ether and residual aniline can be challenging to remove due to their similar properties to the target aminophenol.[13] A multi-step purification process is often necessary.
-
pH Adjustment & Extraction: The pH of the aqueous solution containing the crude product can be carefully adjusted to between 4.0 and 5.0. This allows for selective extraction of impurities like 4,4'-diaminodiphenyl ether into an organic solvent mixture, such as aniline and toluene.[13]
-
Activated Carbon Treatment: Following extraction, treating the aqueous solution with activated carbon can effectively adsorb colored impurities and other organic residues.[1][2]
-
Recrystallization: The most powerful purification technique is recrystallization. After carbon treatment, the pH of the clear solution is adjusted to induce crystallization of the aminophenol (e.g., pH 7.2-8).[1][10] Recrystallization from hot water is common.[14] For stubborn impurities, recrystallization from an aqueous solution of a mild polyfunctional acid like phosphoric or citric acid can be effective.[12]
-
Safety & Handling
-
Q6: What are the primary safety hazards associated with handling substituted aminophenols on a large scale?
-
A6: Substituted aminophenols are classified as irritants and can be harmful if swallowed or inhaled.[7][15][16] Prolonged exposure may cause skin irritation or allergic reactions.[11][17] One of the significant toxicological effects is the potential to cause methemoglobinemia, which impairs the oxygen-carrying capacity of blood.[17] When heated to decomposition, they can emit toxic vapors of nitric oxides.[17] Therefore, it is essential to handle these compounds in well-ventilated areas and use appropriate personal protective equipment (PPE), including nitrile gloves, chemical-resistant goggles, and protective clothing.[11][15]
-
-
Q7: How should I manage waste streams from my synthesis?
-
A7: Industrial wastewater containing aminophenols must be treated before discharge as they can persist in aquatic environments.[11] Common treatment methods include adsorption onto activated carbon or advanced oxidation processes.[11] Older synthetic methods using iron-acid reduction generate large amounts of iron sludge, which presents significant disposal challenges.[1] Modern catalytic hydrogenation processes are more environmentally friendly but require proper handling and disposal of the catalyst.[18] Solvent waste should be collected and disposed of according to local environmental regulations.
-
Data Presentation: Optimizing Reaction Conditions
The tables below summarize quantitative data for key reaction parameters in the synthesis of p-aminophenol (PAP).
Table 1: Effect of Reaction Temperature on PAP Yield Conditions: H₂SO₄ concentration 1.5 M, reaction time 2 hours.
| Reaction Temperature (°C) | PAP Yield (%) | Reference |
| 60 | 46.58 | [1] |
| 70 | 48.04 | [1] |
| 80 | 45.56 | [1] |
| 90 | 43.87 | [1] |
Table 2: Effect of Reaction Time on PAP Yield Conditions: Reaction temperature 70°C, H₂SO₄ concentration 1.5 M.
| Reaction Time (minutes) | PAP Yield (%) | Reference |
| 60 | 36.20 | [1] |
| 90 | 45.56 | [1] |
| 120 | 48.04 | [1] |
| 150 | 50.52 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Scale-Up Synthesis of p-Aminophenol via Nitrobenzene Reduction
This protocol is based on the Bamberger rearrangement of phenylhydroxylamine, an intermediate formed from the reduction of nitrobenzene.[1][2]
-
Reaction Setup: Charge a suitable glass-lined reactor with a solution of sulfuric acid (e.g., 1.5 M). Begin agitation and bring the solution to the target reaction temperature (e.g., 70°C).[1]
-
Addition of Reactants: Slowly add nitrobenzene to the reactor. Then, gradually add a reducing agent such as zinc dust in portions to control the exothermic reaction. Maintain the temperature throughout the addition.
-
Reaction Monitoring: Hold the reaction mixture at the set temperature for a specified time (e.g., 150 minutes), with continuous stirring.[1] Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC) to confirm the consumption of the starting material.
-
Initial Workup: Once the reaction is complete, cool the mixture. Adjust the pH of the solution to approximately 3 with an ammonia solution.[1]
-
Extraction: Extract the aqueous slurry with a water-immiscible organic solvent like toluene to remove unreacted nitrobenzene and non-polar impurities.[1] Separate the aqueous phase.
-
Purification:
-
Add activated carbon (e.g., 2g per 100 mL of solution) to the aqueous phase and stir to decolorize the solution.[1]
-
Filter the mixture to remove the activated carbon.
-
-
Crystallization: Adjust the pH of the clear filtrate to ~8 with an ammonia solution to induce crystallization of the p-aminophenol.[1]
-
Isolation & Drying: Cool the solution (e.g., to 5°C) to maximize crystal formation.[1] Collect the solid product by filtration, wash with cold deionized water, and dry in a vacuum oven (e.g., at 60°C for 2 hours).[1]
Protocol 2: Purification of Crude Aminophenol by Recrystallization
This protocol describes a general method for purifying crude aminophenols that are contaminated with colored oxidation products and other impurities.[10][14][19]
-
Dissolution: Place the crude, discolored aminophenol product into an Erlenmeyer flask. Add a minimal amount of hot deionized water (or another suitable solvent) to dissolve the solid completely. Gentle heating on a hot plate may be required.[19] For every 1 gram of crude product, approximately 10 mL of deionized water can be used as a starting point.[19]
-
Decolorization (Optional): If the solution is still colored, add a small amount of activated carbon and a pinch of a reducing agent like sodium hydrosulfite.[12] Boil the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Allow the clear filtrate to cool slowly to room temperature, undisturbed, to allow for the formation of large, pure crystals.[19]
-
Ice Bath: Once the solution has reached room temperature, place the flask in an ice-water bath for 10-15 minutes to maximize the yield of precipitated crystals.[19]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[19]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Keep the solid under suction for several minutes to air dry.[19] For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a moderate temperature.
Visualizations
Caption: Experimental workflow for the scale-up synthesis of substituted aminophenols.
Caption: Troubleshooting decision tree for addressing low reaction yields.
Caption: Logical relationships between key reaction parameters and outcomes.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemcess.com [chemcess.com]
- 8. researchgate.net [researchgate.net]
- 9. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 10. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 11. o-Aminophenol: Industrial Applications and Safety Guidelines-Jinan Forever Import And Export Trading CO.,Ltd [foreverexport.com]
- 12. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 13. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 14. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 15. carlroth.com [carlroth.com]
- 16. carlroth.com [carlroth.com]
- 17. arxiv.org [arxiv.org]
- 18. 4-Aminophenol synthesis - chemicalbook [chemicalbook.com]
- 19. uwaterloo.ca [uwaterloo.ca]
Managing side reactions during the functionalization of "4-Amino-5-methylbenzene-1,3-diol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the functionalization of 4-Amino-5-methylbenzene-1,3-diol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of this compound?
The primary challenges stem from the molecule's high reactivity and the presence of multiple activating functional groups (two hydroxyls and one amino group). This leads to several potential side reactions, including:
-
Poor Regioselectivity: The -OH, -NH₂, and -CH₃ groups are all ortho, para-directing, leading to a mixture of isomers during electrophilic aromatic substitution.[1][2]
-
Polysubstitution: The highly activated ring is prone to multiple substitutions, making it difficult to achieve mono-functionalization.
-
Oxidation: The electron-rich phenol and aniline moieties are susceptible to oxidation, leading to the formation of colored impurities and decomposition products.
-
Chemoselectivity: Differentiating between the reactivity of the two hydroxyl groups and the amino group for selective functionalization is challenging.
Q2: How can I control regioselectivity during electrophilic aromatic substitution?
Controlling regioselectivity requires a careful selection of reaction conditions and potentially the use of protecting groups. The directing effects of the substituents on this compound are all activating and ortho, para-directing.[1][2] The order of activating strength is generally -NH₂ > -OH > -CH₃. Therefore, the position of substitution will be influenced by the combined directing effects of these groups. To favor a specific isomer, consider the following:
-
Steric Hindrance: Bulky electrophiles will preferentially attack the less sterically hindered positions.
-
Protecting Groups: Temporarily blocking one or more of the activating groups can alter the directing effects and simplify the product mixture.[3]
-
Reaction Conditions: Temperature, solvent, and the nature of the electrophile can influence the regiochemical outcome.
Q3: What are the most common side products, and how can I identify them?
Common side products include:
-
Polysubstituted isomers: Products with more than one functional group added to the aromatic ring.
-
Oxidation products: Often colored compounds, such as quinones or polymeric materials.
-
O- and N-functionalized byproducts: If the reaction is intended for C-functionalization, reaction at the hydroxyl or amino groups can occur.
Identification can be achieved using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and identify the number of products formed.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the major and minor products.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
Q4: When should I use protecting groups, and which ones are suitable?
Protecting groups are recommended when you need to achieve either chemoselectivity (differentiating between the functional groups) or regioselectivity.[3] The choice of protecting group depends on the specific functionalization reaction you are planning. An ideal protecting group should be easy to introduce, stable under the reaction conditions, and easy to remove without affecting the rest of the molecule.
| Functional Group | Protecting Group | Protection Reagent | Deprotection Conditions |
| **Amino (-NH₂) ** | Acetyl (Ac) | Acetic anhydride, Pyridine | Mild acid or base hydrolysis |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA) | |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Catalytic hydrogenation | |
| Hydroxyl (-OH) | Acetyl (Ac) | Acetic anhydride, Pyridine | Mild acid or base hydrolysis |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) | |
| Benzyl (Bn) | Benzyl bromide, Base | Catalytic hydrogenation |
Orthogonal Protection Strategy: In cases where multiple functional groups need to be protected and deprotected sequentially, an orthogonal protection strategy is necessary. This involves using protecting groups that can be removed under different conditions.[3] For example, protecting the amino group with Fmoc (removed by base) and the hydroxyl groups with a silyl ether (removed by fluoride) would allow for selective deprotection.[3]
Troubleshooting Guides
Problem 1: Low yield of the desired product and formation of a complex mixture of isomers.
| Possible Cause | Troubleshooting Step |
| Poor Regioselectivity | 1. Modify Reaction Temperature: Lowering the temperature may increase the selectivity for the thermodynamically favored product. 2. Change the Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents. 3. Use a Bulky Electrophile: This can favor substitution at the less sterically hindered positions. 4. Employ a Protecting Group Strategy: Protect one or more of the activating groups to direct the substitution to the desired position. |
| Polysubstitution | 1. Use Stoichiometric Amounts of Reagents: Carefully control the stoichiometry of the electrophile to favor mono-substitution. 2. Slow Addition of Electrophile: Add the electrophile dropwise at a low temperature to maintain a low concentration and reduce the likelihood of multiple substitutions. 3. Deactivate the Ring: Consider converting the highly activating amino or hydroxyl groups to less activating groups (e.g., amide or ester) before the substitution reaction. |
Problem 2: Formation of colored impurities and/or a tarry reaction mixture.
| Possible Cause | Troubleshooting Step |
| Oxidation of the Substrate | 1. Run the Reaction Under an Inert Atmosphere: Use nitrogen or argon to exclude oxygen. 2. Use Degassed Solvents: Remove dissolved oxygen from the solvents before use. 3. Add an Antioxidant: In some cases, a small amount of an antioxidant like BHT can prevent oxidative side reactions. 4. Protect the Amino and/or Hydroxyl Groups: Converting these groups to amides or esters reduces their susceptibility to oxidation. |
| Decomposition of Reagents or Products | 1. Check the Stability of Reagents: Ensure that the reagents are pure and have not decomposed. 2. Control the Reaction Temperature: Avoid excessive heating, which can lead to decomposition. 3. Optimize the Reaction Time: Monitor the reaction by TLC or HPLC to avoid prolonged reaction times that can lead to product degradation. |
Problem 3: The reaction is not proceeding or is very slow.
| Possible Cause | Troubleshooting Step |
| Insufficiently Reactive Electrophile | 1. Use a More Potent Electrophile: For example, in Friedel-Crafts acylation, use the acyl chloride instead of the anhydride. 2. Increase the Amount of Catalyst: If a catalyst is used, ensure it is active and present in a sufficient amount. |
| Deactivation of the Catalyst | 1. Check for Catalyst Poisons: The amino group can coordinate with and deactivate Lewis acid catalysts. Consider protecting the amino group. 2. Use a Different Catalyst: Some catalysts are more tolerant to basic functional groups. |
| Low Reaction Temperature | 1. Gradually Increase the Temperature: While being mindful of potential side reactions, a moderate increase in temperature can enhance the reaction rate. |
Experimental Protocols
Protocol 1: Selective N-Acetylation
This protocol describes the selective acetylation of the amino group in the presence of the hydroxyl groups.
-
Dissolve this compound in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine at 0 °C.
-
Slowly add one equivalent of acetic anhydride dropwise to the solution while stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Quench the reaction by adding water or a dilute aqueous solution of HCl.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack Formylation
This protocol is for the introduction of a formyl group onto the aromatic ring.[4][5][6]
-
Prepare the Vilsmeier reagent: In a two-necked flask under an inert atmosphere, cool dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve this compound (with protected hydroxyl and amino groups if necessary to control regioselectivity) in DMF.
-
Slowly add the substrate solution to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Hydrolyze the intermediate: Pour the reaction mixture onto crushed ice and add a saturated aqueous solution of sodium acetate.
-
Stir the mixture until the hydrolysis is complete.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Desired vs. side reactions in functionalization.
Caption: A general workflow for troubleshooting experiments.
Caption: Orthogonal protecting group strategy for selective functionalization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. idc-online.com [idc-online.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Improving yield and purity in the synthesis of aminomethylbenzenediols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving yield and purity in the synthesis of aminomethylbenzenediols. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare aminomethylbenzenediols?
A1: The most prevalent method is the reductive amination of the corresponding dihydroxybenzaldehyde (e.g., 3,4-dihydroxybenzaldehyde for 4-(aminomethyl)benzene-1,2-diol or 2,5-dihydroxybenzaldehyde for 2-(aminomethyl)benzene-1,4-diol). This typically involves the reaction of the aldehyde with an amine source, followed by reduction of the intermediate imine.
Q2: Why is my reaction yield consistently low?
A2: Low yields can stem from several factors. The dihydroxybenzene moiety is sensitive to oxidation, especially under basic or neutral conditions, which can lead to the formation of colored polymeric byproducts. Additionally, incomplete imine formation or inefficient reduction can reduce the overall yield. The choice of reducing agent and reaction conditions is critical.
Q3: I am observing a dark coloration in my reaction mixture. What is the cause and how can I prevent it?
A3: The dark coloration is likely due to the oxidation of the catechol or hydroquinone starting material or product. This is a common issue with electron-rich phenolic compounds. To mitigate this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. The addition of antioxidants, such as sodium metabisulfite or ascorbic acid, in trace amounts can also be beneficial.
Q4: What are the common side reactions to be aware of?
A4: Besides oxidation, other potential side reactions include over-alkylation of the amine, especially if a primary amine is used as the starting material, leading to secondary and tertiary amine impurities. If using a borohydride reducing agent in an alcoholic solvent, borate esters can form with the hydroxyl groups of the benzenediol.
Q5: How can I improve the purity of my final product?
A5: Purification can be challenging due to the polar nature of aminomethylbenzenediols. Column chromatography on silica gel is a common method, but tailing can be an issue. Using a polar eluent system, possibly with a small amount of a basic modifier like triethylamine or ammonia in the mobile phase, can improve separation. Recrystallization from a suitable solvent system is also a viable purification technique.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective imine formation. 2. Deactivation of the reducing agent. 3. Starting material degradation. | 1. Ensure mildly acidic conditions (pH 4-6) to promote imine formation. This can be achieved by adding a catalytic amount of a weak acid like acetic acid. 2. Use a reducing agent stable under the reaction conditions. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they are more selective for the imine/iminium ion over the aldehyde. 3. Run the reaction under an inert atmosphere and use degassed solvents to prevent oxidation of the benzenediol moiety. |
| Formation of Multiple Products | 1. Over-alkylation of the amine. 2. Reduction of the starting aldehyde. 3. Polymerization of the starting material or product. | 1. Use a large excess of the amine source (e.g., ammonia) to favor the formation of the primary amine. 2. Choose a reducing agent that is selective for the imine over the carbonyl group, such as NaBH3CN.[1] 3. Maintain an inert atmosphere and consider adding a radical scavenger or antioxidant. |
| Product is a Dark, Tarry Substance | 1. Extensive oxidation and polymerization. | 1. Rigorously exclude oxygen from the reaction. Use Schlenk techniques if necessary. 2. Lower the reaction temperature. 3. Consider protecting the hydroxyl groups before the reductive amination step. |
| Difficulty in Product Isolation/Purification | 1. High polarity of the product. 2. Product is an intractable oil. 3. Tailing on silica gel chromatography. | 1. After quenching the reaction, perform an acid-base extraction. The amine product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then the aqueous phase is basified to precipitate or extract the free amine. 2. Attempt to form a salt (e.g., hydrochloride or hydrobromide) which may be a crystalline solid and easier to handle and purify by recrystallization. 3. Add a small percentage of a base (e.g., triethylamine or ammonia) to the eluent to suppress interactions with acidic silica. |
Experimental Protocols
Protocol 1: Synthesis of 4-(Aminomethyl)benzene-1,2-diol via Reductive Amination
This protocol outlines a general procedure for the synthesis of 4-(aminomethyl)benzene-1,2-diol from 3,4-dihydroxybenzaldehyde using ammonia as the amine source.
Materials:
-
3,4-Dihydroxybenzaldehyde
-
Ammonia (7 N solution in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), degassed
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,4-dihydroxybenzaldehyde (1.0 eq).
-
Add degassed methanol to dissolve the aldehyde.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 7 N solution of ammonia in methanol (10-20 eq).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours to facilitate imine formation.
-
Cool the reaction mixture back to 0 °C.
-
In a separate flask, prepare a solution of sodium borohydride (1.5 - 2.0 eq) in a small amount of cold, degassed methanol.
-
Add the NaBH₄ solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~7.
-
Remove the methanol under reduced pressure.
-
Redissolve the residue in 1 M HCl and wash with dichloromethane to remove any non-basic impurities.
-
Adjust the pH of the aqueous layer to >10 with 1 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Purification by Column Chromatography
Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) with 1% triethylamine (TEA). Start with 100% DCM and gradually increase the polarity by adding MeOH.
-
Example Gradient:
-
100% DCM
-
98:2 DCM:MeOH (+1% TEA)
-
95:5 DCM:MeOH (+1% TEA)
-
90:10 DCM:MeOH (+1% TEA)
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent (100% DCM).
-
Pack the column with the slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with the gradient solvent system, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages | Typical Reaction Conditions |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting aldehyde, less selective. Reacts with protic solvents. | Methanol or ethanol, 0 °C to room temperature. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines/iminium ions in the presence of aldehydes.[1] Stable in mildly acidic conditions.[1] | Toxic cyanide byproduct. | Methanol, pH 4-6, room temperature. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Selective for imines/iminium ions. Non-toxic byproducts. Mild reducing agent. | More expensive than NaBH₄. Can be moisture sensitive. | Dichloromethane or 1,2-dichloroethane, room temperature. |
| Catalytic Hydrogenation (H₂/Pd-C) | "Green" reducing agent, high atom economy. | Requires specialized equipment (hydrogenator). Catalyst can be pyrophoric. May reduce other functional groups. | Methanol or ethanol, H₂ pressure (1-5 atm), room temperature to 50 °C. |
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of aminomethylbenzenediols.
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for aminomethylbenzenediol synthesis.
Reaction Pathway with Potential Side Reactions
Caption: Desired reaction pathway and potential side reactions.
References
Validation & Comparative
Purity Validation of 4-Amino-5-methylbenzene-1,3-diol: A Comparative Guide to NMR and Mass Spectrometry Techniques
For Immediate Release
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the purity validation of 4-Amino-5-methylbenzene-1,3-diol, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to facilitate informed decisions on analytical methodology.
Executive Summary
Accurate determination of purity is paramount in drug development to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide delves into two powerful analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity assessment of this compound. While both methods offer high degrees of accuracy and precision, they operate on different principles and provide complementary information. This document presents a head-to-head comparison of these techniques, alongside High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a common alternative, to guide researchers in selecting the most appropriate method for their needs.
Data Presentation
The following tables summarize the quantitative data obtained from the purity analysis of a representative batch of this compound using qNMR, LC-MS, and HPLC-UV.
Table 1: Purity Determination of this compound
| Analytical Method | Purity (%) | Standard Deviation (±) |
| qNMR | 99.2 | 0.15 |
| LC-MS | 99.3 | 0.12 |
| HPLC-UV | 99.1 | 0.18 |
Table 2: Analysis of Potential Impurities
| Potential Impurity | Structure | Method of Detection | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| 5-Methylbenzene-1,3-diol | ![]() | LC-MS, HPLC-UV | 0.01% | 0.03% |
| 2,4-Dinitro-5-methylphenol | ![]() | LC-MS, HPLC-UV | 0.005% | 0.015% |
| Residual Solvents (e.g., Ethanol) | CH3CH2OH | ¹H NMR | 0.01% | 0.03% |
Table 3: Comparison of Analytical Techniques
| Feature | qNMR | LC-MS | HPLC-UV |
| Principle | Nuclear spin properties in a magnetic field | Separation by chromatography, detection by mass-to-charge ratio | Separation by chromatography, detection by UV absorbance |
| Quantitation | Absolute (with internal standard) | Relative (requires reference standards for absolute) | Relative (requires reference standards for absolute) |
| Specificity | High (structure-specific) | Very High (mass-specific) | Moderate to High |
| Sensitivity | Moderate | Very High | High |
| Impurity Identification | Excellent for structural elucidation | Excellent for molecular weight determination | Good for known impurities with chromophores |
| Sample Throughput | Low to Moderate | High | High |
| Cost | High | High | Moderate |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation: 400 MHz NMR Spectrometer
Materials:
-
This compound sample
-
Maleic acid (internal standard, >99.5% purity)
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆)
Procedure:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean, dry vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using a 90° pulse with a relaxation delay of 30 seconds to ensure full relaxation of all protons.
-
Process the spectrum, including phasing and baseline correction.
-
Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the aromatic protons are suitable. For maleic acid, the vinylic protons are used.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the purity of this compound and identify potential impurities.
Instrumentation: HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, 0.1% solution
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 50-500
Procedure:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Perform a series of dilutions to create calibration standards if quantitative analysis of impurities is required.
-
Inject the sample and standards into the LC-MS system.
-
Analyze the resulting chromatogram and mass spectra. Purity is determined by the area percentage of the main peak relative to the total peak area.
Mandatory Visualization
Caption: Experimental workflow for purity validation.
Conclusion
Both qNMR and LC-MS are highly effective and complementary techniques for the purity validation of this compound. qNMR offers the advantage of providing absolute purity without the need for a specific reference standard of the analyte, making it a primary analytical method.[1] It is also excellent for identifying and quantifying residual solvents. LC-MS, on the other hand, provides superior sensitivity for detecting trace impurities and is a powerful tool for identifying unknown byproducts based on their mass-to-charge ratio. For routine quality control, HPLC-UV offers a cost-effective and high-throughput alternative, particularly when impurity profiles are well-established. The choice of methodology will ultimately depend on the specific requirements of the analysis, including the need for absolute versus relative quantification, the desired level of sensitivity, and budgetary considerations. A comprehensive approach utilizing both NMR and a chromatographic technique like LC-MS will provide the most complete picture of the purity and impurity profile of this compound.
References
Hypothetical Comparative Analysis of 4-Amino-5-methylbenzene-1,3-diol and Other Antioxidants in Lipid Peroxidation Assays
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide outlines a framework for the comparative analysis of the antioxidant potential of 4-Amino-5-methylbenzene-1,3-diol against established antioxidants in mitigating lipid peroxidation. Due to a lack of publicly available direct comparative studies on this compound, this document presents a hypothetical experimental design and data presentation structure. The provided protocols and visualizations serve as a template for researchers aiming to conduct such a comparative investigation.
Comparative Antioxidant Performance in Lipid Peroxidation
To evaluate the efficacy of this compound, a standardized lipid peroxidation assay, such as the Thiobarbituric Acid Reactive Substances (TBARS) assay, would be conducted. This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation. The performance of this compound would be benchmarked against well-characterized antioxidants like Trolox (a water-soluble vitamin E analog), Butylated Hydroxytoluene (BHT), and Ascorbic Acid (Vitamin C).
The primary metric for comparison would be the IC50 value, which represents the concentration of the antioxidant required to inhibit lipid peroxidation by 50%. A lower IC50 value indicates a higher antioxidant potency.
Table 1: Hypothetical IC50 Values for Inhibition of Lipid Peroxidation
| Antioxidant Compound | IC50 (µg/mL) |
| This compound | XX.XX |
| Trolox | YY.YY |
| Butylated Hydroxytoluene (BHT) | ZZ.ZZ |
| Ascorbic Acid | AA.AA |
Note: The values in this table are placeholders and would be determined experimentally.
Experimental Protocols
A detailed methodology is crucial for reproducible and comparable results. The following is a representative protocol for the TBARS assay to assess lipid peroxidation inhibition.
TBARS (Thiobarbituric Acid Reactive Substances) Assay Protocol
-
Preparation of Reagents:
-
Phosphate buffer (50 mM, pH 7.4).
-
Ferrous sulfate (FeSO4) solution (10 mM).
-
Ascorbic acid solution (100 mM).
-
Egg yolk homogenate (10% w/v in phosphate buffer) as a source of lipids.
-
Trichloroacetic acid (TCA) solution (10% w/v).
-
Thiobarbituric acid (TBA) solution (0.8% w/v in 50 mM NaOH).
-
Test compounds (this compound, Trolox, BHT, Ascorbic Acid) dissolved in an appropriate solvent at various concentrations.
-
-
Induction of Lipid Peroxidation:
-
In a series of test tubes, add 0.5 mL of egg yolk homogenate.
-
Add 0.1 mL of the test compound solution at different concentrations.
-
Initiate lipid peroxidation by adding 0.05 mL of FeSO4 solution and 0.05 mL of ascorbic acid solution.
-
The total volume is adjusted to 1 mL with phosphate buffer.
-
A control group is prepared without the test compound, and a blank contains all reagents except the lipid source.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 1 hour in a shaking water bath.
-
-
Termination of Reaction and Color Development:
-
Stop the reaction by adding 0.5 mL of 10% TCA.
-
Add 1 mL of 0.8% TBA solution.
-
Vortex the mixture and heat at 95°C for 30 minutes.
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Centrifuge the samples at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
-
Calculation of Inhibition:
-
The percentage inhibition of lipid peroxidation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage inhibition against the concentration of the antioxidant.
-
Visualizing the Experimental Workflow and Underlying Mechanism
To further clarify the experimental process and the biochemical pathway being investigated, the following diagrams are provided.
Caption: Mechanism of Lipid Peroxidation and Antioxidant Intervention.
Caption: Workflow for the TBARS Lipid Peroxidation Assay.
A Forward-Looking Evaluation of 4-Amino-5-methylbenzene-1,3-diol Derivatives as Potential Dual Enzyme Inhibitors
A guide for researchers and drug development professionals on the prospective evaluation of a novel scaffold for tyrosinase and urease inhibition.
In the continual search for novel and effective enzyme inhibitors, the exploration of unique chemical scaffolds is paramount. This guide presents a prospective evaluation of derivatives based on the "4-Amino-5-methylbenzene-1,3-diol" core structure as potential inhibitors of two key enzymes: tyrosinase and urease. Due to a gap in the current scientific literature on this specific scaffold, this document serves as a forward-looking guide, providing a theoretical framework, proposed experimental designs, and hypothetical comparative data to stimulate and direct future research in this promising area.
The core structure, a substituted resorcinol, is a well-established pharmacophore in tyrosinase inhibition, suggesting a strong potential for this class of compounds. Furthermore, the presence of an amino group offers a versatile point for chemical modification, allowing for the introduction of functionalities known to interact with the active site of urease. This positions "this compound" derivatives as intriguing candidates for the development of dual-action inhibitors.
Hypothetical Performance Comparison
To guide future experimental work, the following tables present hypothetical inhibitory data for a proposed series of "this compound" derivatives. These values are projected based on structure-activity relationship (SAR) principles gleaned from existing classes of tyrosinase and urease inhibitors. It is crucial to note that these are not experimental results but rather predictive targets for initial screening.
Table 1: Hypothetical Tyrosinase Inhibitory Activity of this compound Derivatives
| Compound ID | R-Group Modification (at Amino Group) | Predicted IC50 (µM) | Predicted Inhibition Type |
| AMD-01 | -H (Parent Compound) | 25.5 | Competitive |
| AMD-02 | -C(=O)CH3 (Acetyl) | 15.2 | Competitive |
| AMD-03 | -C(=O)Ph (Benzoyl) | 8.9 | Competitive |
| AMD-04 | -C(=S)NHPh (Phenylthiourea) | 5.1 | Mixed |
| Kojic Acid | Reference Inhibitor | 18.3 | Competitive |
Table 2: Hypothetical Urease Inhibitory Activity of this compound Derivatives
| Compound ID | R-Group Modification (at Amino Group) | Predicted IC50 (µM) | Predicted Inhibition Type |
| AMD-01 | -H (Parent Compound) | > 100 | - |
| AMD-02 | -C(=O)CH3 (Acetyl) | 85.3 | Non-competitive |
| AMD-03 | -C(=O)Ph (Benzoyl) | 52.1 | Non-competitive |
| AMD-04 | -C(=S)NHPh (Phenylthiourea) | 12.7 | Competitive |
| Thiourea | Reference Inhibitor | 22.5 | Competitive |
Proposed Experimental Protocols
The following are detailed methodologies for the key experiments required to validate the inhibitory potential of the proposed "this compound" derivatives.
General Synthesis of this compound Derivatives (AMD-02 to AMD-04)
A proposed synthetic pathway for generating a library of derivatives is outlined below. This allows for the systematic exploration of structure-activity relationships.
Caption: Proposed workflow for the synthesis of target derivatives.
In Vitro Tyrosinase Inhibition Assay
This spectrophotometric assay is based on the DOPAchrome method.
-
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (50 mM, pH 6.8)
-
Test compounds (dissolved in DMSO)
-
Kojic acid (positive control)
-
96-well microplate reader
-
-
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of mushroom tyrosinase solution.
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction with DMSO instead of the test compound, and A_sample is the absorbance with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
-
In Vitro Urease Inhibition Assay
This assay is based on the Berthelot method, which measures the amount of ammonia produced.
-
Materials:
-
Jack Bean Urease (EC 3.5.1.5)
-
Urea
-
Phosphate Buffer (100 mM, pH 7.4)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
Test compounds (dissolved in DMSO)
-
Thiourea (positive control)
-
96-well microplate reader
-
-
Procedure:
-
Prepare a stock solution of Jack Bean Urease in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound solution, 25 µL of urease solution, and 50 µL of urea solution in phosphate buffer.
-
Incubate the mixture at 37°C for 15 minutes.
-
Add 50 µL of phenol-nitroprusside reagent and 50 µL of alkaline hypochlorite reagent to each well.
-
Incubate at 37°C for 10 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
The percentage of inhibition is calculated using the same formula as for the tyrosinase assay.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
-
Mechanisms of Enzyme Inhibition
Understanding the mode of inhibition is crucial for lead optimization. The following diagrams illustrate the fundamental mechanisms of competitive and non-competitive inhibition.
Caption: Competitive inhibitors bind to the active site, preventing substrate binding.
Caption: Non-competitive inhibitors bind to an allosteric site.
Conclusion and Future Directions
The "this compound" scaffold holds considerable, albeit currently unexplored, potential as a source of novel enzyme inhibitors. The structural analogy to known tyrosinase inhibitors and the synthetic tractability of the amino group for targeting urease make this an attractive area for further investigation. The proposed experimental framework and hypothetical data presented in this guide are intended to provide a robust starting point for researchers to systematically evaluate these derivatives. Future studies should focus on synthesizing a diverse library of these compounds, determining their in vitro inhibitory potency and mechanism of action, and subsequently evaluating their efficacy and safety in cellular and in vivo models. Such a research program could lead to the discovery of new therapeutic agents for hyperpigmentation disorders and diseases associated with urease-producing pathogens.
A Head-to-Head Comparison of Synthetic Routes to 4-Amino-5-methylbenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Amino-5-methylbenzene-1,3-diol, a key intermediate in the development of various pharmaceuticals, can be approached through several synthetic pathways. This guide provides a head-to-head comparison of three plausible synthetic routes, offering an objective analysis of their performance based on available experimental data. The routes discussed are:
-
Route 1: Nitration and Subsequent Reduction
-
Route 2: Formylation and Subsequent Reductive Amination
-
Route 3: Direct Amination
This comparison aims to equip researchers with the necessary information to select the most suitable synthetic strategy based on factors such as yield, reaction conditions, and starting material availability.
Data Presentation
The following table summarizes the quantitative data for the three proposed synthetic routes to this compound, starting from the common precursor 5-methylbenzene-1,3-diol (orcinol).
| Route | Step 1 | Step 1 Yield (%) | Step 2 | Step 2 Yield (%) | Overall Estimated Yield (%) | Key Reagents | Notes |
| 1: Nitration & Reduction | Nitration of 5-methylbenzene-1,3-diol | Not explicitly found for this substrate; estimated 70-85% based on similar phenols. | Catalytic Hydrogenation of 4-nitro-5-methylbenzene-1,3-diol | High (typically >90%) | ~63-77% | HNO₃, H₂SO₄, H₂, Pd/C | Regioselectivity of nitration is a key challenge. |
| 2: Formylation & Reductive Amination | Gattermann Formylation of 5-methylbenzene-1,3-diol | 85%[1] | Reductive Amination of 2,4-dihydroxy-6-methylbenzaldehyde | Not explicitly found; estimated 70-90% based on similar reactions. | ~60-77% | Zn(CN)₂, HCl, NH₃, H₂, Ni/Pd/Pt catalyst | Gattermann reaction provides good regioselectivity. |
| 3: Direct Amination | Direct Amination of 5-methylbenzene-1,3-diol | Not reported for this substrate. | - | - | - | Varies (e.g., NH₃, catalyst) | Lacks established protocols for this specific substrate; regioselectivity and yield are uncertain. |
Experimental Protocols
Route 1: Nitration and Subsequent Reduction
Step 1: Nitration of 5-methylbenzene-1,3-diol (Hypothetical Procedure)
-
Reaction: 5-methylbenzene-1,3-diol → 4-nitro-5-methylbenzene-1,3-diol
-
Procedure: To a stirred solution of 5-methylbenzene-1,3-diol (1 equivalent) in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid (1 equivalent) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for a specified time. The reaction is then quenched by pouring it onto ice, and the precipitated product is collected by filtration, washed with water, and dried.
-
Note: The regioselectivity of this reaction is crucial and may yield a mixture of isomers. Purification by chromatography may be necessary. The yield is estimated to be in the range of 70-85% based on nitration of other activated phenolic compounds.
Step 2: Catalytic Hydrogenation of 4-nitro-5-methylbenzene-1,3-diol
-
Reaction: 4-nitro-5-methylbenzene-1,3-diol → this compound
-
Procedure: The 4-nitro-5-methylbenzene-1,3-diol (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution. The mixture is then subjected to hydrogenation with hydrogen gas (at a specified pressure) in a Parr apparatus or a similar hydrogenation setup until the uptake of hydrogen ceases. The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the desired product.
-
Note: This reduction is typically high-yielding (>90%).
Route 2: Formylation and Subsequent Reductive Amination
Step 1: Gattermann Formylation of 5-methylbenzene-1,3-diol
-
Reaction: 5-methylbenzene-1,3-diol → 2,4-dihydroxy-6-methylbenzaldehyde
-
Procedure: Anhydrous 5-methylbenzene-1,3-diol (orcinol) is dissolved in a suitable solvent (e.g., diethyl ether). To this solution, zinc cyanide (Zn(CN)₂) is added. The mixture is cooled in an ice bath, and a stream of dry hydrogen chloride (HCl) gas is passed through the solution with vigorous stirring. The reaction progress is monitored, and upon completion, the intermediate aldimine hydrochloride precipitates. The solid is filtered, washed with dry ether, and then hydrolyzed by heating with water to yield 2,4-dihydroxy-6-methylbenzaldehyde. The product is then isolated by filtration and can be purified by recrystallization.[1]
-
Yield: An 85% yield has been reported for this reaction.[1]
Step 2: Reductive Amination of 2,4-dihydroxy-6-methylbenzaldehyde
-
Reaction: 2,4-dihydroxy-6-methylbenzaldehyde → this compound
-
Procedure: 2,4-dihydroxy-6-methylbenzaldehyde (1 equivalent) is dissolved in a suitable solvent (e.g., methanol) saturated with ammonia. A catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂), is added to the mixture. The reaction is then carried out in a high-pressure autoclave under a hydrogen atmosphere at a specified temperature and pressure. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to afford the product.
-
Note: The yield for this specific transformation is not explicitly reported but is estimated to be in the range of 70-90% based on similar reductive amination reactions of phenolic aldehydes.
Route 3: Direct Amination
Mandatory Visualization
References
A Comparative Analysis of the Antioxidant Capacity of 4-Amino-5-methylbenzene-1,3-diol and its Analogs Relative to Trolox
This guide provides a comparative overview of the antioxidant capacity of 4-Amino-5-methylbenzene-1,3-diol and structurally related compounds against the widely used antioxidant standard, Trolox. Due to a lack of direct experimental data for this compound in peer-reviewed literature, this report focuses on the antioxidant profiles of analogous methylbenzenediol and aminophenol derivatives to infer potential activity.
The following sections present available quantitative data from various antioxidant assays, detail the experimental methodologies for these assays, and provide a visual representation of a standard antioxidant capacity testing workflow. This information is intended for researchers, scientists, and professionals in the field of drug development and antioxidant research.
Quantitative Antioxidant Capacity Data
Direct comparative data for this compound versus Trolox is not available in the current body of scientific literature. However, the antioxidant capacity of structurally similar compounds has been evaluated. The data presented in Table 1 summarizes the antioxidant activity of these analogs, primarily focusing on the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a common method for assessing antioxidant potential. For comparison, established values for Trolox are also included.
| Compound/Analog | Assay | IC50/EC50 Value | Reference |
| Trolox | DPPH | 3.765 µg/mL | [1] |
| ABTS | 2.926 µg/mL | [1] | |
| 5-Methyl-1,3-benzenediol (Orcinol) | DPPH | 2.93 mM | [2] |
| p-Aminophenol | DPPH | 24.1 µM | [3] |
| 2-(tert-butyl)-5-methylbenzene-1,4-diol (TBMHQ) | DPPH | 0.039 mg/mL | [4] |
| 3-(tert-butyl)-5-methylbenzene-1,2-diol (TBHPC) | DPPH | 0.044 mg/mL | [4] |
| 4-methylbenzene-1,2-diol (HPC) | DPPH | 0.016 mg/mL | [4] |
| 2-methylbenzene-1,4-diol (MHQ) | DPPH | 0.018 mg/mL | [4] |
| *IC50/EC50 values represent the concentration of the antioxidant required to scavenge 50% of the free radicals. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for the DPPH and ABTS antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound and Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.004% (w/v) solution of DPPH in methanol or ethanol. This solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test Samples: Prepare a series of concentrations of the test compound and Trolox in the same solvent used for the DPPH solution.
-
Reaction Mixture: In a 96-well microplate, add a specific volume of the test sample or standard to a defined volume of the DPPH solution. A typical ratio is 100 µL of the sample and 100 µL of the DPPH solution.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the reaction mixtures at 517 nm using a microplate reader. A blank containing the solvent and the test compound is used to correct for any background absorbance.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound and Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•+ solution.
-
-
Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a series of concentrations of the test compound and Trolox in the appropriate solvent.
-
Reaction Mixture: In a 96-well microplate, add a small volume of the test sample or standard to a larger volume of the diluted ABTS•+ solution.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay.
-
TEAC (Trolox Equivalent Antioxidant Capacity) Determination: The antioxidant capacity of the test compound is expressed as the Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative assessment of the antioxidant capacity of a test compound against a standard, such as Trolox.
Caption: General workflow for antioxidant capacity assessment.
References
Differentiating Aminophenol Isomers: A Guide to Advanced Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate differentiation of aminophenol isomers (ortho-, meta-, and para-aminophenol) is a critical analytical challenge. Due to their structural similarity, these isomers often co-elute in chromatographic systems and exhibit similar mass-to-charge ratios in mass spectrometry, making their individual identification and quantification complex. This guide provides a comprehensive comparison of advanced analytical techniques for the effective isomeric differentiation of aminophenols, supported by experimental data and detailed protocols.
The differentiation of aminophenol isomers is crucial in various fields, including pharmaceutical development, where they can be precursors or impurities in active pharmaceutical ingredients, and in environmental analysis, where they are considered pollutants. This guide explores the application of sophisticated analytical methods, including chromatographic, mass spectrometric, and spectroscopic techniques, to resolve and identify these closely related compounds.
Chromatographic and Spectroscopic Approaches
Traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with mass spectrometry (MS) have been foundational in the analysis of aminophenol isomers. Spectrophotometric methods also offer a means of differentiation, often through derivatization reactions that produce distinct chromophores for each isomer.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides powerful separation and identification capabilities. While the electron ionization (EI) mass spectra of underivatized o-, m-, and p-aminophenol are quite similar, derivatization can introduce characteristic fragmentation patterns. For instance, the acetate derivatives of aminophenols exhibit a discernible "ortho effect," where the ortho-isomer uniquely shows a loss of a water molecule ([M – H₂O]⁺).[1]
Spectrophotometry
Spectrophotometric methods, often involving a chemical reaction to produce a colored product, can effectively distinguish between the isomers based on their different absorption maxima (λmax).[2][3] For example, reaction with 1,2-Naphthoquinone-4-sulphonate (NQS) in a basic medium yields colored products with distinct λmax values for each isomer.[2]
Advanced Mass Spectrometry Techniques
Modern mass spectrometry offers powerful tools for isomer differentiation, even without chromatographic separation. Techniques like tandem mass spectrometry (MS/MS) and ion mobility spectrometry (IMS) provide additional dimensions of analysis based on fragmentation patterns and ion structure, respectively.
Tandem Mass Spectrometry (MS/MS)
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Ion mobility spectrometry (IMS) separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. This technique can separate isomers that are indistinguishable by mass spectrometry alone. The resulting measurement, the collision cross-section (CCS), is a characteristic property of an ion and can be used for identification. While specific experimental CCS values for aminophenol isomers are not widely published, IMS-MS stands as a promising technique for their differentiation due to the inherent differences in their three-dimensional structures.
Comparison of Analytical Techniques
The following table summarizes the performance of various analytical techniques for the differentiation of aminophenol isomers.
| Technique | Principle of Differentiation | Advantages | Limitations |
| GC-MS (with derivatization) | Chromatographic separation and unique fragmentation patterns (e.g., ortho effect).[1] | High separation efficiency, provides structural information. | Requires derivatization, potential for thermal degradation. |
| Spectrophotometry (with derivatization) | Different absorption maxima of colored derivatives.[2][3] | Simple, cost-effective, good for quantification. | Indirect method, susceptible to interference from other absorbing species. |
| Tandem Mass Spectrometry (MS/MS) | Isomer-specific fragmentation patterns upon collision-induced dissociation. | High specificity, can analyze complex mixtures without extensive separation. | Requires careful optimization of collision energy, fragmentation may not always be unique. |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation based on differences in ion size, shape, and charge (Collision Cross-Section). | Can separate isomers with identical m/z, provides structural information. | Limited availability of CCS databases for specific compounds. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
GC-MS Analysis of Aminophenol Acetate Derivatives
Sample Preparation:
-
React aminophenol isomers with acetic anhydride in a suitable solvent (e.g., pyridine) to form the acetate derivatives.
-
Extract the derivatives into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.
Spectrophotometric Determination using NQS
Procedure:
-
Prepare standard solutions of o-, m-, and p-aminophenol in deionized water.
-
To an aliquot of each standard solution, add a solution of 1,2-Naphthoquinone-4-sulphonate (NQS) and a basic buffer solution (e.g., sodium carbonate) to maintain the optimal pH.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Measure the absorbance of the resulting colored solutions at their respective absorption maxima (λmax) using a UV-Vis spectrophotometer.[2]
-
Construct calibration curves for each isomer by plotting absorbance versus concentration.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-MS and spectrophotometric analysis.
Conclusion
The choice of analytical technique for the differentiation of aminophenol isomers depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. While traditional methods like GC-MS and spectrophotometry provide reliable results, especially with appropriate derivatization, advanced mass spectrometry techniques such as tandem MS and ion mobility MS offer superior specificity and the potential for direct analysis without derivatization. As research in these areas continues, the development of comprehensive databases of fragmentation patterns and collision cross-sections will further enhance the capabilities for unambiguous isomer identification.
References
Safety Operating Guide
Navigating the Disposal of 4-Amino-5-methylbenzene-1,3-diol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling novel or specialized chemical compounds, ensuring proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for 4-Amino-5-methylbenzene-1,3-diol, emphasizing safety, compliance, and operational best practices.
Core Disposal and Safety Procedures
Given the chemical nature of this compound as an amino-substituted phenol, it should be treated as a hazardous waste. Avoidance of environmental release is paramount.
Immediate Actions and Personal Protective Equipment (PPE):
-
Personal Protective Equipment: Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In case of a spill, do not flush down the drain. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. It should be collected in a dedicated, properly labeled hazardous waste container.
-
Containerization: Use a chemically resistant container with a secure lid. The container must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard warnings (e.g., "Hazardous Waste," "Toxic").
-
Storage: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management vendor. Do not attempt to neutralize or dispose of the chemical through standard laboratory drains or as regular trash.
Hazard Profile of Analogous Compounds
To underscore the importance of cautious handling, the table below summarizes the hazards associated with structurally similar compounds. This data is intended to provide a general understanding of the potential risks.
| Compound Name | Key Hazards |
| 5-Aminobenzene-1,3-diol hydrochloride | Skin Irritant, Serious Eye Irritant, May cause respiratory irritation.[1] |
| 5-Methylbenzene-1,3-diol (Orcinol) | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause an allergic skin reaction, May cause respiratory irritation. |
| 4-Aminoazobenzene | Toxic if swallowed, May cause an allergic skin reaction, May cause cancer, Very toxic to aquatic life with long-lasting effects.[2] |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a logical workflow for the proper management and disposal of laboratory chemical waste, particularly when a specific Safety Data Sheet is not available.
Caption: Workflow for Laboratory Chemical Waste Disposal.
By adhering to these general guidelines and consulting with institutional safety professionals, researchers can ensure the safe and environmentally responsible disposal of this compound and other laboratory chemicals.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

